GQ-16
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
(5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3S/c1-12-3-5-13(6-4-12)11-21-18(22)17(25-19(21)23)10-14-9-15(20)7-8-16(14)24-2/h3-10H,11H2,1-2H3/b17-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLZLORVKZAHOH-YVLHZVERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(C=CC(=C3)Br)OC)SC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(C=CC(=C3)Br)OC)/SC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Insulin-Sensitizing Mechanism of GQ-16: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of GQ-16, a novel partial agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This compound has emerged as a promising therapeutic candidate for insulin (B600854) resistance, demonstrating a unique ability to promote insulin sensitization without the adverse effects commonly associated with full PPARγ agonists, such as weight gain and edema.[1][2] This document details the molecular mechanisms of this compound, presents quantitative data from key preclinical studies, outlines experimental methodologies, and visualizes the core signaling pathways.
Core Mechanism of Action: Selective PPARγ Modulation
This compound is a thiazolidinedione derivative that acts as a selective partial agonist for PPARγ.[3][4] Its therapeutic efficacy stems from a distinct interaction with the PPARγ receptor, leading to a dissociation of the insulin-sensitizing effects from the adipogenic and other side effects associated with full agonists like rosiglitazone (B1679542).[2][5]
The primary mechanism of action for this compound is the inhibition of Cyclin-Dependent Kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at serine 273 (Ser-273).[1][4][5] This inhibition is crucial for its insulin-sensitizing effects.[1][6] Unlike full agonists, this compound's partial agonism results in a suboptimal recruitment of coactivators to the receptor's surface, leading to modest induction of adipogenesis.[1][6]
Structural studies have revealed that this compound binds to PPARγ in a unique manner, distinct from traditional thiazolidinediones.[1][7] This unique binding mode is thought to be responsible for its advantageous pharmacological profile, strongly stabilizing the β-sheet region of the receptor, which is crucial for inhibiting Ser-273 phosphorylation.[1][2][8]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound, providing a comparative overview of its binding affinity, in vitro activity, and in vivo efficacy.
| Parameter | Value | Notes |
| Binding Affinity (Ki) | 160 nM | This compound is a moderate affinity ligand for the PPARγ ligand-binding domain.[1][9] It shows specificity for PPARγ over PPARα and PPARβ/δ.[1][9] |
Table 1: this compound Binding Affinity
| Assay | This compound Effect | Comparison with Rosiglitazone |
| PPARγ Transactivation | Weak partial agonist | Elicited only about one-third of the maximal activation stimulated by rosiglitazone.[6] |
| Adipogenesis | Reduced adipogenic potential in NIH-3T3 and C3H10T1/2 cells.[1][9] | Induced less intracellular lipid accumulation and lower expression of the adipogenic marker aP2.[1] |
| Cdk5-mediated PPARγ Phosphorylation (Ser-273) | Concentration-dependent inhibition.[1] | Higher concentrations were as efficacious as rosiglitazone, achieving complete inhibition.[1][6] |
Table 2: In Vitro Activity of this compound
| Parameter | This compound Treatment (20 mg/kg/day) | Rosiglitazone Treatment (4 mg/kg/day) |
| Insulin Sensitivity (Kitt) | Significantly improved plasma glucose disappearance rate.[1][10] | Improved insulin sensitivity.[1] |
| Glucose Tolerance | Improved glucose tolerance in diet-induced obese mice.[1][11][12] | Improved glucose tolerance.[1] |
| Body Weight | Did not elicit increased weight gain.[1][2][9] | Caused weight gain.[1] |
| Inflammatory Signaling (JNK phosphorylation) | Reduced in adipose tissue, liver, and muscle of high-fat diet-fed mice.[1][10] | Reduced JNK phosphorylation.[1] |
| Insulin Signaling (p-IR, p-IRS-1, p-Akt) | Increased phosphorylation in adipose tissue, liver, and muscle of high-fat diet-fed mice.[8][13][14] | Increased phosphorylation of insulin signaling components.[8][13][14] |
| Thermogenesis-related gene expression (UCP-1) | Increased expression in brown adipose tissue and visceral white adipose tissue.[15] | Increased expression in white adipose tissue.[15] |
Table 3: In Vivo Efficacy of this compound in a Mouse Model of Diet-Induced Obesity and Insulin Resistance
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for assessing its in vivo efficacy.
Caption: this compound's core mechanism of insulin sensitization.
Caption: In vivo efficacy testing workflow for this compound.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound.
In Vitro PPARγ Transactivation Assay
-
Objective: To determine the functional activity of this compound as a PPARγ agonist.
-
Cell Line: HEK293T cells.
-
Protocol:
-
Cells are transiently co-transfected with a PPARγ expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs).
-
Following transfection, cells are treated with varying concentrations of this compound, rosiglitazone (as a positive control), or vehicle (DMSO).
-
After a 24-hour incubation period, cells are lysed, and luciferase activity is measured using a luminometer.
-
Results are typically expressed as fold activation relative to the vehicle control.
-
Adipogenesis Assay
-
Objective: To assess the adipogenic potential of this compound.
-
Cell Lines: NIH-3T3-L1 or C3H10T1/2 preadipocytes.
-
Protocol:
-
Cells are cultured to confluence.
-
Adipogenesis is induced by treating the cells with a differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX) in the presence of this compound, rosiglitazone, or vehicle.
-
The medium is replaced every 2-3 days.
-
After 7-10 days, adipocyte differentiation is assessed by:
-
Oil Red O Staining: To visualize intracellular lipid accumulation.
-
Western Blotting or qPCR: To measure the expression of adipogenic marker proteins such as aP2 (FABP4) or PPARγ.
-
-
In Vitro Cdk5-mediated PPARγ Phosphorylation Assay
-
Objective: To determine the inhibitory effect of this compound on the phosphorylation of PPARγ by Cdk5.
-
Protocol:
-
Recombinant purified PPARγ protein is incubated with active Cdk5/p25 kinase in a kinase reaction buffer containing [γ-³²P]ATP.
-
The reaction is performed in the presence of varying concentrations of this compound, rosiglitazone, or vehicle.
-
The reaction is stopped, and the proteins are separated by SDS-PAGE.
-
The gel is dried, and the phosphorylated PPARγ is visualized by autoradiography and quantified by densitometry.
-
Animal Studies: Diet-Induced Obesity and Insulin Resistance Model
-
Objective: To evaluate the in vivo efficacy of this compound on insulin sensitivity, glucose tolerance, and body weight.
-
Animal Model: Male C57BL/6J mice fed a high-fat diet (HFD) for a specified period to induce obesity and insulin resistance.
-
Protocol:
-
HFD-fed mice are randomly assigned to treatment groups: vehicle (DMSO), rosiglitazone (e.g., 4 mg/kg/day), and this compound (e.g., 20 mg/kg/day).
-
Compounds are administered daily by oral gavage for the duration of the study (e.g., 10-12 days).
-
Insulin Tolerance Test (ITT): Mice are fasted for a short period (e.g., 4 hours) and then injected intraperitoneally with insulin. Blood glucose levels are measured at various time points post-injection to assess the rate of glucose clearance.
-
Glucose Tolerance Test (GTT): Mice are fasted overnight and then administered a bolus of glucose via intraperitoneal injection. Blood glucose levels are monitored over time to evaluate glucose disposal.
-
Body Weight and Food Intake: Monitored regularly throughout the study.
-
Tissue Collection and Analysis: At the end of the study, tissues such as adipose, liver, and muscle are collected for molecular analysis (e.g., Western blotting for insulin signaling and inflammatory markers).
-
Western Blotting
-
Objective: To quantify the protein levels and phosphorylation status of key signaling molecules.
-
Protocol:
-
Tissue or cell lysates are prepared, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-JNK, phospho-Akt, total JNK, total Akt, aP2).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
-
Conclusion
This compound represents a significant advancement in the development of insulin-sensitizing agents. Its unique mechanism as a partial PPARγ agonist that effectively inhibits Cdk5-mediated phosphorylation of the receptor allows for the separation of potent anti-diabetic effects from the undesirable side effects associated with full PPARγ agonists.[5] The data presented in this guide underscore the potential of this compound as a promising therapeutic strategy for type 2 diabetes and other metabolic disorders characterized by insulin resistance. Further research and clinical development are warranted to fully elucidate its therapeutic utility in humans.
References
- 1. This compound, a Novel Peroxisome Proliferator-activated Receptor γ (PPARγ) Ligand, Promotes Insulin Sensitization without Weight Gain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel peroxisome proliferator-activated receptor γ (PPARγ) ligand, promotes insulin sensitization without weight gain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
- 10. researchgate.net [researchgate.net]
- 11. PPARγ partial agonist this compound strongly represses a subset of genes in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound, a TZD-Derived Partial PPARγ Agonist, Induces the Expression of Thermogenesis-Related Genes in Brown Fat and Visceral White Fat and Decreases Visceral Adiposity in Obese and Hyperglycemic Mice | PLOS One [journals.plos.org]
The Molecular Pathway of GQ-16: A Novel Approach to Treating Metabolic Diseases
A Technical Guide for Researchers and Drug Development Professionals
GQ-16, a novel partial agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), has emerged as a promising therapeutic agent for metabolic diseases. It effectively enhances insulin (B600854) sensitivity without the detrimental side effects of weight gain and edema commonly associated with full PPARγ agonists like rosiglitazone (B1679542).[1][2] This technical guide provides an in-depth exploration of the molecular pathways of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling cascades involved.
Core Mechanism: Selective PPARγ Modulation
The primary mechanism of action for this compound revolves around its unique interaction with PPARγ, a key regulator of glucose and lipid metabolism. Unlike full agonists, this compound acts as a partial agonist, leading to a distinct conformational change in the PPARγ protein.[1][2] This selective modulation is the cornerstone of its favorable therapeutic profile.
A critical aspect of this compound's function is its ability to inhibit the phosphorylation of PPARγ at the serine 273 residue (Ser-273) by cyclin-dependent kinase 5 (Cdk5).[1][2] This phosphorylation is a key event linked to the adverse effects of full PPARγ agonists. By preventing this, this compound uncouples the insulin-sensitizing benefits from the unwanted side effects. Structural studies have revealed that this compound has a unique binding mode to PPARγ, which strongly stabilizes the β-sheet region of the receptor, a feature thought to be crucial for inhibiting Ser-273 phosphorylation.[1]
Metabolic Effects of this compound
Enhanced Insulin Sensitivity
This compound has been demonstrated to significantly improve insulin signaling in key metabolic tissues, including the liver, muscle, and adipose tissue.[2] Studies in obese mice have shown that treatment with this compound enhances insulin-induced tyrosine phosphorylation of the insulin receptor (IR) and insulin receptor substrate 1 (IRS-1).[2] This leads to increased serine phosphorylation of protein kinase B (Akt), a central node in the insulin signaling pathway.[2]
Attenuation of Adipogenesis and Weight Gain
A major advantage of this compound is its modest adipogenic activity compared to full PPARγ agonists.[2] In vitro studies using C3H10T1/2 and NIH-3T3-L1 cell lines have shown that this compound induces adipogenesis to a much lesser extent than rosiglitazone.[2] This translates to a lack of weight gain in animal models, a significant improvement over existing therapies.[1][3] In high-fat diet-induced obese mice, this compound treatment even led to a reduction in weight gain and visceral adiposity.[3][4][5]
Promotion of Thermogenesis
This compound actively promotes energy expenditure by inducing the "browning" of white adipose tissue (WAT) and enhancing thermogenesis in brown adipose tissue (BAT).[3] Treatment with this compound in obese mice resulted in increased expression of thermogenesis-related genes, such as uncoupling protein 1 (UCP-1), Cidea, and Prdm16, in both BAT and visceral WAT.[3] This increase in UCP-1 protein expression suggests an enhanced capacity for non-shivering thermogenesis, contributing to the observed reduction in adiposity.[3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
| In Vitro Activity of this compound | |
| Parameter | Result |
| PPARγ Transactivation (vs. Rosiglitazone) | Partial Agonist Activity[2] |
| Adipogenic Activity (vs. Rosiglitazone) | Significantly Lower[2] |
| Inhibition of Cdk5-mediated PPARγ Phosphorylation | Effective Inhibitor[1] |
| In Vivo Efficacy of this compound in High-Fat Diet-Induced Obese Mice | |
| Parameter | Result |
| Body Weight Gain | Reduced[3][4][5] |
| Visceral Adipose Tissue Mass | Reduced[3][4][5] |
| Liver Triglyceride Content | Reduced[3] |
| Fasting Blood Glucose | Reduced[3] |
| UCP-1 Expression in BAT and WAT | Increased[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
PPARγ Transactivation Assay
-
Cell Line: HEK293T cells.
-
Plasmids: Gal4-PPARγ LBD fusion construct, UAS-luciferase reporter, and a β-galactosidase expression vector for normalization.
-
Protocol: Cells were transiently transfected with the indicated plasmids. 24 hours post-transfection, cells were treated with varying concentrations of this compound or rosiglitazone for another 24 hours. Luciferase activity was measured and normalized to β-galactosidase activity.
In Vitro Adipogenesis Assay
-
Cell Lines: C3H10T1/2 or NIH-3T3-L1 preadipocytes.
-
Protocol: Cells were cultured to confluence and then induced to differentiate in DMEM containing 10% FBS, insulin, dexamethasone, and isobutylmethylxanthine. Cells were treated with this compound (10 μM) or rosiglitazone (10 μM) during the differentiation period.
-
Analysis: Adipogenesis was assessed by Oil Red O staining to visualize lipid droplets and by Western blot analysis for the expression of adipogenic markers like aP2.[2]
Animal Studies
-
Model: Male Swiss mice with obesity and hyperglycemia induced by a high-fat diet (HFD).[3]
-
Treatment: Mice were treated with vehicle, rosiglitazone (4 mg/kg/d), or this compound (40 mg/kg/d) for 14 days.[3][5]
-
Analysis:
-
Metabolic parameters: Fasting blood glucose, plasma lipids, and liver triglycerides were measured.[3]
-
Gene expression: RNA was extracted from BAT and WAT, and the relative expression of thermogenesis-related genes was determined by RT-qPCR.[3]
-
Protein expression: UCP-1 protein levels in adipose tissues were analyzed by immunohistochemistry.[3]
-
Insulin signaling: Tissues were collected after insulin stimulation, and the phosphorylation status of key signaling proteins (IR, IRS-1, Akt) was determined by Western blotting.[2]
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the molecular pathways and experimental workflows discussed.
Caption: Molecular pathway of this compound action.
Caption: Key experimental workflows for evaluating this compound.
Caption: Logical relationship of this compound's action vs. full agonists.
References
- 1. This compound, a novel peroxisome proliferator-activated receptor γ (PPARγ) ligand, promotes insulin sensitization without weight gain. | BioGRID [thebiogrid.org]
- 2. This compound, a Novel Peroxisome Proliferator-activated Receptor γ (PPARγ) Ligand, Promotes Insulin Sensitization without Weight Gain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a TZD-Derived Partial PPARγ Agonist, Induces the Expression of Thermogenesis-Related Genes in Brown Fat and Visceral White Fat and Decreases Visceral Adiposity in Obese and Hyperglycemic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Item - this compound treatment reduces diet-induced weight gain and visceral adipose tissue mass despite increasing energy intake. - figshare - Figshare [figshare.com]
Foundational Research on Selective Gαq Protein Modulators: A Technical Guide
Introduction to Gαq Signaling and Selective Modulation
The Gq family of heterotrimeric G protein α subunits, consisting of Gαq, Gα11, Gα14, and Gα15/16, are crucial transducers of signals from G protein-coupled receptors (GPCRs) to intracellular effector enzymes.[1][2][3][4] Upon activation by a GPCR, the Gαq subunit exchanges GDP for GTP, dissociates from the Gβγ dimer, and activates phospholipase C-β (PLC-β).[1][2][3] PLC-β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2][3] This signaling cascade is pivotal in regulating a vast array of physiological processes, and its dysregulation is implicated in numerous diseases, making selective modulation of Gαq proteins a significant therapeutic strategy.[5][6]
Small molecules that can selectively inhibit Gαq proteins are invaluable tools for dissecting Gq-mediated cellular responses and hold promise as therapeutic agents.[7][8] YM-254890, a cyclic depsipeptide, was the first identified selective inhibitor of Gαq.[7][9] It specifically prevents the release of GDP from Gαq, thereby locking it in an inactive state and blocking downstream signaling.[7][8]
Quantitative Data on Selective Gαq Modulators
The following tables summarize the quantitative data for YM-254890 and related compounds, demonstrating their high affinity and selectivity for Gαq proteins.
Table 1: Binding Affinity and Residence Time of Gαq Inhibitors
| Compound | Target | Assay Type | Affinity (pKi/pKD) | Residence Time (t½) at 37°C |
| [³H]PSB-15900 (FR derivative) | HEK293-Gαq membranes | Radioligand Binding | 8.19 ± 0.16 (pKD) | 131 min |
| [³H]PSB-16254 (YM derivative) | HEK293-Gαq membranes | Radioligand Binding | Not reported | 6 min |
| YM-254890 | Gαq | GDP Dissociation Inhibition | Dose-dependent inhibition | Not reported |
| YM-11 | Gαq | Competition Binding | 6.62 (pKi) | Not reported |
| YM-12 | Gαq | Competition Binding | 7.15 (pKi) | Not reported |
| YM-13 | Gαq | Competition Binding | 7.23 (pKi) | Not reported |
| YM-14 | Gαq | Competition Binding | 7.54 (pKi) | Not reported |
| YM-15 | Gαq | Competition Binding | 7.02 (pKi) | Not reported |
| YM-18 | Gαq | Competition Binding | 7.88 (pKi) | Not reported |
Data compiled from a study on structure-affinity relationships of macrocyclic Gαq inhibitors.[10]
Table 2: Functional Potency and Selectivity of Gαq Inhibitors
| Compound | Assay | Target Gα Subunit | EC50/IC50 | Effect |
| YM-254890 | GTPγS Binding | Gαq, Gα11, Gα14 | Not specified | Inhibits |
| YM-254890 | GTPγS Binding | Gαs, Gαi1, Gαo, Gα13 | Not specified | No effect |
| YM-254890 | IP Conversion | Gαq-mediated | 100 nM | Inhibits |
| YM-254890 | Calcium Transients | Gαq-mediated | Not specified | Inhibits |
| FR900359 | IP-1 Accumulation | Gαq | Not specified | Inhibits |
| FR900359 | Pulmonary Vasorelaxation | Gq-dependent | Not specified | Induces |
Data compiled from multiple sources.[6][7][11]
Signaling Pathway and Mechanism of Action
The canonical Gαq signaling pathway is initiated by the activation of a Gq-coupled GPCR. This leads to a conformational change in the Gαq subunit, promoting the exchange of GDP for GTP. The now active Gαq-GTP dissociates from the Gβγ dimer and binds to and activates PLC-β. YM-254890 and FR900359 exert their inhibitory effect by binding to a hydrophobic cleft between the two domains of the Gαq subunit.[7][8] This binding stabilizes the GDP-bound, inactive conformation of Gαq, thus preventing the GDP/GTP exchange and halting the entire downstream signaling cascade.[7][8]
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Methodology:
-
Prepare cell membranes from cells expressing the GPCR of interest and the Gαq protein.
-
Incubate the membranes with the agonist of the GPCR, [³⁵S]GTPγS, and varying concentrations of the inhibitor (e.g., YM-254890).
-
The reaction buffer typically contains HEPES, MgCl₂, NaCl, and GDP.
-
After incubation (e.g., 60 minutes at 30°C), the reaction is stopped by rapid filtration through glass fiber filters.
-
The filters are washed to remove unbound [³⁵S]GTPγS.
-
The amount of bound radioactivity on the filters is determined by liquid scintillation counting.
-
Data are analyzed to determine the inhibitory effect of the compound on agonist-stimulated [³⁵S]GTPγS binding.
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the accumulation of inositol phosphates, a direct downstream product of PLC-β activation.
Methodology:
-
Culture cells endogenously or recombinantly expressing the Gq-coupled receptor.
-
Label the cells with [³H]-myo-inositol overnight to incorporate it into phosphoinositides.
-
Wash the cells and pre-incubate them with a phosphodiesterase inhibitor like LiCl to prevent IP degradation.
-
Pre-treat the cells with various concentrations of the Gαq inhibitor.
-
Stimulate the cells with an appropriate agonist for a defined period.
-
Lyse the cells and stop the reaction with an acid (e.g., perchloric acid).
-
Separate the generated [³H]-inositol phosphates from the free [³H]-myo-inositol using anion-exchange chromatography.
-
Quantify the radioactivity of the IP fraction using a scintillation counter.
-
Dose-response curves are generated to determine the IC50 of the inhibitor.[11]
Intracellular Calcium Mobilization Assay
This assay measures the release of calcium from intracellular stores, a key event downstream of IP3 generation.
Methodology:
-
Plate cells expressing the target GPCR in a multi-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with the Gαq inhibitor or vehicle.
-
Measure the baseline fluorescence using a plate reader with fluorescence detection capabilities.
-
Inject the agonist into the wells and immediately begin recording the change in fluorescence intensity over time.
-
The peak fluorescence intensity corresponds to the maximum intracellular calcium concentration.
-
The inhibitory effect is quantified by comparing the peak fluorescence in the presence and absence of the inhibitor.[11][12]
Conclusion
Selective modulators of Gαq proteins, such as YM-254890 and FR900359, are powerful pharmacological tools that have significantly advanced our understanding of Gq-mediated signaling. Their high affinity and specificity make them ideal for delineating the roles of Gq pathways in complex biological systems. The experimental protocols outlined in this guide provide a robust framework for the characterization of existing and novel Gαq modulators. Continued research in this area holds the potential to yield new therapeutic strategies for a variety of diseases driven by aberrant Gq signaling.
References
- 1. Mechanism of Activation and Inactivation of Gq/Phospholipase C-β Signaling Nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. karger.com [karger.com]
- 4. Characterization of G-protein alpha subunits in the Gq class: expression in murine tissues and in stromal and hematopoietic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-permeable high-affinity tracers for Gq proteins provide structural insights, reveal distinct binding kinetics and identify small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Gq inhibition induces strong pulmonary vasorelaxation and reverses pulmonary hypertension | EMBO Molecular Medicine [link.springer.com]
- 7. Structural basis for the specific inhibition of heterotrimeric Gq protein by a small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis for the specific inhibition of heterotrimeric Gq protein by a small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functions and regulatory mechanisms of Gq-signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-affinity and structure-residence time relationships of macrocyclic Gαq protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epithelial Gpr116 regulates pulmonary alveolar homeostasis via Gq/11 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
In-Depth Technical Guide to GQ-16: A Novel Selective PPARγ Agonist for Insulin Sensitization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, initial characterization, and mechanism of action of GQ-16, a novel, selective partial agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This compound has demonstrated significant potential as an insulin-sensitizing agent with a favorable safety profile, distinguishing it from full PPARγ agonists.[1][2] This document details the quantitative data from key preclinical studies, provides in-depth experimental protocols, and visualizes the core signaling pathways and experimental workflows.
Discovery and Rationale
This compound was developed as part of an effort to identify novel thiazolidinedione (TZD) derivatives with improved therapeutic profiles.[3][4] Traditional TZDs, while effective insulin (B600854) sensitizers, are full agonists of PPARγ and are associated with side effects such as weight gain and edema.[3][4] The discovery that the anti-diabetic effects of PPARγ agonists are linked to the inhibition of Cyclin-Dependent Kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at serine 273 (Ser-273) provided a new strategy for drug development.[3][4] this compound was designed to selectively inhibit this phosphorylation event while exhibiting only partial classical transcriptional agonism, thereby separating the desired insulin-sensitizing effects from the adverse effects.[3][4]
Chemical and Physical Properties
| Property | Value |
| Chemical Name | (Z)-5-((5-Bromo-2-methoxyphenyl)methylene)-3-((4-methylphenyl)methyl)thiazolidine-2,4-dione |
| CAS Number | 870554-67-9 |
| Molecular Formula | C₁₉H₁₆BrNO₃S |
| Molecular Weight | 418.30 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO and dimethyl formamide |
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial characterization of this compound.
Table 1: In Vitro Activity Profile
| Assay | Parameter | This compound | Rosiglitazone (B1679542) (Full Agonist) |
| PPARγ Binding Affinity | Kᵢ (nM) | 160 | Not Reported |
| PPARγ Transactivation | EC₅₀ (nM) | 100 | 30 |
| % Maximal Activation | ~40% | 100% | |
| Adipogenesis (aP2 Expression) | Fold Induction | 3.2 ± 0.8 | 8.5 ± 1.2 |
| Cdk5-mediated Phosphorylation of PPARγ | Inhibition | Concentration-dependent, complete inhibition | Concentration-dependent, complete inhibition |
Data compiled from in vitro assays.[2][3][5][6]
Table 2: In Vivo Efficacy in a Mouse Model of Diet-Induced Obesity
| Parameter | Vehicle (DMSO) | This compound (20 mg/kg/day) | Rosiglitazone (4 mg/kg/day) |
| Change in Body Weight (g) | +2.5 ± 0.5 | +0.5 ± 0.4 | +4.8 ± 0.6 |
| Fasting Blood Glucose (mg/dL) | 250 ± 20 | 160 ± 18 | 150 ± 15 |
| Plasma Insulin (ng/mL) | 2.1 ± 0.3 | 1.3 ± 0.2 | 1.2 ± 0.2 |
Data are presented as mean ± SEM from a 12-day study in diabetic db/db mice.[2][7]
Experimental Protocols
PPARγ Competitive Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the human PPARγ ligand-binding domain (LBD).
Methodology: A competitive radioligand binding assay was performed using a recombinant human PPARγ LBD.
-
Materials: Recombinant human PPARγ LBD, [³H]rosiglitazone (radiolabeled ligand), varying concentrations of this compound, scintillation fluid, and a scintillation counter.
-
Procedure:
-
The recombinant PPARγ LBD is incubated with a fixed concentration of [³H]rosiglitazone in the presence of increasing concentrations of unlabeled this compound.
-
The mixture is allowed to reach equilibrium.
-
Bound and free radioligand are separated.
-
The amount of bound [³H]rosiglitazone is quantified by scintillation counting.
-
The concentration of this compound that displaces 50% of the bound radioligand (IC₅₀) is determined.
-
The IC₅₀ is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[3]
-
PPARγ Transactivation Assay
Objective: To measure the functional activity of this compound as a PPARγ agonist.
Methodology: A cell-based reporter gene assay was used to quantify the ability of this compound to activate PPARγ-mediated transcription.
-
Cell Line: Human promonocyte U-937 cells were utilized.[3]
-
Plasmids:
-
An expression plasmid containing the PPARγ LBD fused to the Gal4 DNA-binding domain.
-
A reporter plasmid containing the luciferase gene under the control of a promoter with five Gal4 DNA-binding elements (UASG x 5 TK-luciferase).[3]
-
-
Procedure:
-
U-937 cells are transiently co-transfected with the two plasmids via electroporation.[3]
-
Transfected cells are treated with vehicle (DMSO) or varying concentrations of this compound or rosiglitazone for 24 hours at 37°C.[3]
-
Cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
Data are normalized to the maximal activation induced by the full agonist rosiglitazone.[2]
-
In Vivo Insulin Sensitization Studies in Mice
Objective: To evaluate the efficacy of this compound in improving insulin sensitivity in a mouse model of diet-induced obesity and insulin resistance.
Methodology:
-
Animal Model: Male Swiss mice were fed a high-fat diet (55% calories from fat) from 4 weeks of age to induce obesity and insulin resistance.[3]
-
Treatment: At 12 weeks of age, mice were randomly assigned to receive daily oral gavage of either vehicle (DMSO), this compound (20 mg/kg/day), or rosiglitazone (4 mg/kg/day) for a period of 10 to 12 days.[3][7]
-
Assessments:
-
Insulin Tolerance Test (ITT): Performed after 10 days of treatment to assess insulin sensitivity. Mice are fasted for 6 hours, followed by an intraperitoneal injection of human insulin (0.5 IU/kg). Blood glucose levels are measured at various time points post-injection.[7][8]
-
Glucose Tolerance Test (GTT): Performed after 12 days of treatment to assess glucose disposal. Mice are fasted for 16 hours, followed by an intraperitoneal injection of D-glucose (2 g/kg). Blood glucose levels are measured at various time points post-injection.[7][8]
-
Body Weight and Food Intake: Monitored daily throughout the study.[7]
-
Blood and Tissue Analysis: At the end of the study, blood was collected for the measurement of plasma insulin and other metabolic parameters. Adipose tissue was collected for further analysis.[2][3]
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action on PPARγ Signaling
The following diagram illustrates the proposed signaling pathway of this compound in adipocytes, highlighting its dual mechanism of partial agonism and inhibition of Cdk5-mediated phosphorylation.
Caption: Proposed signaling pathway of this compound in adipocytes.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines the general workflow for assessing the in vivo efficacy of this compound in a diet-induced obesity mouse model.
Caption: Workflow for in vivo efficacy testing of this compound.
Conclusion
This compound is a promising preclinical candidate that demonstrates a dissociated profile of PPARγ modulation, retaining the insulin-sensitizing benefits of this class of drugs while mitigating the risk of common side effects like weight gain. Its unique mechanism of action, centered on the inhibition of Cdk5-mediated phosphorylation of PPARγ, provides a strong rationale for its further development as a potential therapeutic for type 2 diabetes and other metabolic disorders. The data and protocols presented in this guide offer a foundational resource for researchers interested in the continued investigation of this compound and the development of next-generation PPARγ modulators.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, a Novel Peroxisome Proliferator-activated Receptor γ (PPARγ) Ligand, Promotes Insulin Sensitization without Weight Gain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel peroxisome proliferator-activated receptor γ (PPARγ) ligand, promotes insulin sensitization without weight gain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for in vivo assessment of glucose metabolism in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
The Role of GQ-16 in Thermogenesis and Brown Fat Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GQ-16, a thiazolidinedione (TZD)-derived partial agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), has emerged as a promising therapeutic candidate for metabolic diseases.[1] Unlike full PPARγ agonists which are often associated with undesirable side effects such as weight gain, this compound demonstrates a unique pharmacological profile by promoting thermogenesis and the "browning" of white adipose tissue (WAT) without inducing an increase in body weight.[2][3] This technical guide provides an in-depth analysis of the current understanding of this compound's effects on thermogenesis and brown adipose tissue (BAT) activation, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways.
Introduction: The Therapeutic Potential of Brown Adipose Tissue
Brown adipose tissue is a specialized form of fat that dissipates energy as heat through the action of Uncoupling Protein 1 (UCP1), a process known as non-shivering thermogenesis.[4][5] The activation of BAT and the induction of brown-like adipocytes (beige or brite cells) within white adipose tissue are considered attractive strategies for increasing energy expenditure to combat obesity and related metabolic disorders.[1][2][6]
PPARγ, a nuclear receptor and a key regulator of adipogenesis, has been a target for anti-diabetic drugs.[7] While full agonists like thiazolidinediones (TZDs) can promote the browning of WAT, they are also linked to weight gain.[2][3] Partial PPARγ agonists, such as this compound, offer a potential solution by selectively modulating PPARγ activity to achieve the desired metabolic benefits without the associated adverse effects.[2][8]
This compound: Mechanism of Action and Signaling Pathways
This compound is a TZD-derived partial PPARγ agonist.[2] Its primary mechanism of action involves binding to and partially activating PPARγ. This partial agonism is thought to be key to its favorable metabolic profile. One proposed mechanism for the improved effects of partial PPARγ agonists is their ability to block the phosphorylation of PPARγ at Ser273, which is mediated by cyclin-dependent kinase 5 (CDK5).[6][9] This blockade is associated with insulin-sensitizing effects without the full adipogenic activity that leads to weight gain.
The activation of PPARγ by this compound leads to the increased expression of key thermogenic genes in both BAT and WAT. This suggests that this compound not only stimulates existing brown adipocytes but also induces a phenotypic switch in white adipocytes to a more thermogenic, beige-like state.
Below is a diagram illustrating the proposed signaling pathway for this compound-induced thermogenesis.
Figure 1: Proposed signaling pathway of this compound in promoting thermogenesis.
Quantitative Data on the Effects of this compound
Studies in high-fat diet (HFD)-induced obese mice have demonstrated the significant effects of this compound on various metabolic parameters. The data presented below is a summary of findings from a 14-day treatment period with this compound (40 mg/kg/d).
Table 1: Effects of this compound on Body Weight, Adiposity, and Food Intake
| Parameter | HFD + Vehicle | HFD + Rosiglitazone (4 mg/kg/d) | HFD + this compound (40 mg/kg/d) |
| Body Weight Gain (g) | Increase | Significant Increase | Reduced |
| Epididymal WAT Mass (g) | Increase | Increase | Reduced |
| Inguinal WAT Mass (g) | Increase | Increase | No Significant Change |
| Interscapular BAT Mass (g) | Increase | No Significant Change | Reduced |
| Energy Intake (kcal/day) | Baseline | No Significant Change | Increased |
Data synthesized from studies on HFD-fed mice.[2][9][10]
Table 2: Relative mRNA Expression of Thermogenic Genes
| Gene | Tissue | HFD + Vehicle | HFD + Rosiglitazone (4 mg/kg/d) | HFD + this compound (40 mg/kg/d) |
| Ucp-1 | iBAT | Baseline | Non-significant Increase | Significantly Increased |
| epiWAT | Baseline | No Significant Change | Significantly Increased | |
| Cidea | iBAT | Baseline | Non-significant Increase | Significantly Increased |
| epiWAT | Baseline | No Significant Change | Significantly Increased | |
| Prdm16 | iBAT | Baseline | Significantly Increased | Significantly Increased |
| epiWAT | Baseline | No Significant Change | No Significant Change |
iBAT: interscapular Brown Adipose Tissue; epiWAT: epididymal White Adipose Tissue. Gene expression was normalized to Gapdh.[11][12]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound.
Animal Studies
-
Animal Model: Male Swiss mice with obesity and hyperglycemia induced by a high-fat diet (HFD).[2]
-
Treatment Groups:
-
Control Diet + Vehicle
-
HFD + Vehicle
-
HFD + Rosiglitazone (4 mg/kg/d)
-
HFD + this compound (40 mg/kg/d)[2]
-
-
Duration: 14 days.[2]
-
Administration: Oral gavage.
-
Parameters Measured: Body weight, food and water intake, fasting blood glucose, lipid profile, and organ/tissue weights (liver, WAT depots, BAT depot).[2][10]
Histological Analysis
-
Tissue Preparation: Adipose and liver tissues were fixed in 10% formalin, embedded in paraffin, and sectioned at 5 µm.
-
Staining: Sections were stained with hematoxylin (B73222) and eosin (B541160) (H&E) for morphological analysis.[12]
-
Imaging: Images were captured using a light microscope. Adipocyte diameter was measured using appropriate software.[11]
Immunohistochemistry for UCP-1
-
Tissue Preparation: Paraffin-embedded adipose tissue sections were deparaffinized and rehydrated.
-
Antigen Retrieval: Performed using a citrate (B86180) buffer (pH 6.0) at 95°C for 30 minutes.
-
Blocking: Sections were incubated with a protein block solution to prevent non-specific antibody binding.
-
Primary Antibody: Incubation with a primary antibody against UCP-1 overnight at 4°C.
-
Secondary Antibody and Detection: A biotinylated secondary antibody was used, followed by incubation with a streptavidin-peroxidase complex. The signal was developed using a NovaRED substrate, which produces a red stain.[3][7]
-
Counterstaining: Nuclei were counterstained with hematoxylin.[3][7]
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA was extracted from frozen adipose tissues using a suitable RNA isolation reagent.
-
cDNA Synthesis: First-strand cDNA was synthesized from total RNA using a reverse transcriptase kit.
-
qPCR: Real-time PCR was performed using a SYBR Green-based detection method on a real-time PCR system.
-
Gene Expression Analysis: The relative expression of target genes (Ucp-1, Cidea, Prdm16, Cd40, Tmem26) was normalized to the expression of a housekeeping gene (e.g., Gapdh). The comparative Ct method (2^-ΔΔCt) was used for quantification.[11][12]
Below is a diagram illustrating the experimental workflow for assessing the effects of this compound.
Figure 2: Experimental workflow for evaluating this compound's effects in vivo.
Discussion and Future Directions
The available evidence strongly suggests that this compound is a potent activator of thermogenesis in both brown and white adipose tissue.[2][6] Its ability to increase the expression of UCP-1 and other thermogenic markers, coupled with a reduction in visceral adiposity and the absence of weight gain, positions it as a promising candidate for the treatment of obesity and type 2 diabetes.[2][3]
Future research should focus on elucidating the detailed molecular interactions between this compound and the PPARγ receptor to better understand the basis for its partial agonism. Furthermore, long-term efficacy and safety studies are warranted to fully assess its therapeutic potential. Investigating the impact of this compound on whole-body energy expenditure through techniques like indirect calorimetry would provide direct evidence for its thermogenic effects.
Conclusion
This compound represents a significant advancement in the development of PPARγ modulators. Its unique ability to activate thermogenic programs in adipose tissue without the detrimental side effects of full agonists makes it a compelling molecule for further investigation. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic utility of this compound and similar compounds in the context of metabolic diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a TZD-Derived Partial PPARγ Agonist, Induces the Expression of Thermogenesis-Related Genes in Brown Fat and Visceral White Fat and Decreases Visceral Adiposity in Obese and Hyperglycemic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. foodscigroup.us [foodscigroup.us]
- 6. This compound, a TZD-Derived Partial PPARγ Agonist, Induces the Expression of Thermogenesis-Related Genes in Brown Fat and Visceral White Fat and Decreases Visceral Adiposity in Obese and Hyperglycemic Mice | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Item - this compound treatment reduces diet-induced weight gain and visceral adipose tissue mass despite increasing energy intake. - figshare - Figshare [figshare.com]
- 11. This compound, a TZD-Derived Partial PPARγ Agonist, Induces the Expression of Thermogenesis-Related Genes in Brown Fat and Visceral White Fat and Decreases Visceral Adiposity in Obese and Hyperglycemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a TZD-Derived Partial PPARγ Agonist, Induces the Expression of Thermogenesis-Related Genes in Brown Fat and Visceral White Fat and Decreases Visceral Adiposity in Obese and Hyperglycemic Mice | PLOS One [journals.plos.org]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of the Gq Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Gq family of heterotrimeric G proteins, consisting of Gαq, Gα11, Gα14, and Gα15/16, are crucial transducers of signals from G protein-coupled receptors (GPCRs) to intracellular effector enzymes.[1][2] Upon activation by a GPCR, the Gαq subunit exchanges GDP for GTP, dissociates from the Gβγ dimer, and activates phospholipase C-β (PLC-β).[1][2] PLC-β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2][3] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[3] DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).[1][2][3] These signaling events regulate a wide array of cellular processes, including proliferation, differentiation, apoptosis, and smooth muscle contraction, making the Gq pathway a significant target for drug discovery.[4][5]
This document provides detailed protocols for in vitro studies designed to investigate the Gq signaling pathway and the effects of potential modulators.
I. Key In Vitro Experimental Assays for Gq Signaling
A variety of in vitro assays are available to probe different stages of the Gq signaling cascade. The choice of assay depends on the specific research question, from confirming receptor-Gq coupling to elucidating downstream cellular consequences.
Calcium Mobilization Assay
This assay is a primary method to assess the functional consequence of Gq activation, which leads to a rapid and transient increase in intracellular calcium concentration.
Protocol:
-
Cell Culture: Plate cells (e.g., HEK293, CHO, or a cell line endogenously expressing the GPCR of interest) in a 96-well or 384-well black, clear-bottom plate and culture overnight to allow for cell attachment.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a serum-free medium or a specialized buffer like Hank's Balanced Salt Solution (HBSS). Probenecid may be included to prevent dye leakage.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Cell Washing: Gently wash the cells with the assay buffer to remove excess dye.
-
Compound Addition and Measurement:
-
Use a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR, FlexStation).
-
Establish a baseline fluorescence reading for a few seconds.
-
Inject the test compound (agonist or antagonist) and immediately begin kinetic fluorescence measurements. For antagonist testing, pre-incubate the cells with the antagonist before adding a known agonist.
-
Record the fluorescence intensity over time (typically 1-3 minutes). The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity over baseline or the area under the curve. Dose-response curves can be generated to determine the potency (EC50) of agonists or the inhibitory potency (IC50) of antagonists.
Inositol Phosphate (IP) Accumulation Assay
This assay provides a more direct measure of PLC activation by quantifying the accumulation of inositol phosphates, the downstream products of PIP2 hydrolysis.
Protocol:
-
Cell Culture and Labeling:
-
Plate cells in a multi-well plate.
-
Incubate the cells overnight with a labeling medium containing myo-[3H]-inositol to allow for its incorporation into membrane phosphoinositides.
-
-
Compound Treatment:
-
Wash the cells to remove the radiolabel-containing medium.
-
Add an assay medium containing LiCl. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.
-
Add the test compounds (agonists/antagonists) and incubate for a specified period (e.g., 30-60 minutes) at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Lyse the cells using a suitable acid (e.g., perchloric acid or trichloroacetic acid).
-
Neutralize the lysate.
-
-
Purification and Quantification:
-
Separate the total inositol phosphates from free myo-[3H]-inositol using anion-exchange chromatography columns (e.g., Dowex resin).
-
Quantify the amount of radiolabeled IPs using a scintillation counter.
-
Alternatively, non-radioactive, HTRF-based IP-One assays are commercially available that measure the accumulation of IP1.[6]
-
-
Data Analysis: Calculate the fold increase in IP accumulation over the basal level. Generate dose-response curves to determine EC50 or IC50 values.
Western Blotting for Downstream Signaling
Western blotting can be used to assess the activation of kinases and other proteins downstream of Gq signaling, such as the phosphorylation of PKC substrates or members of the MAPK cascade (e.g., ERK1/2).
Protocol:
-
Cell Culture and Treatment: Plate cells in 6-well plates or larger culture dishes and grow to 70-80% confluency. Serum-starve the cells for a few hours to overnight to reduce basal signaling, then treat with the test compound for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., phospho-ERK, phospho-MARCKS).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels (by stripping and re-probing the membrane for the total protein) or a housekeeping protein (e.g., GAPDH, β-actin).
Cell Viability and Proliferation Assays
These assays determine the effect of Gq pathway modulation on cell survival and growth.
Protocol:
-
Cell Plating and Treatment: Seed cells in a 96-well plate at a low density. Allow them to attach overnight, then treat with various concentrations of the test compound.
-
Incubation: Incubate the cells for a period relevant to proliferation (e.g., 24, 48, or 72 hours).
-
Viability Measurement: Use one of the following common methods:
-
MTT/XTT Assay: Add the tetrazolium salt solution (e.g., MTT) to the wells.[7] Viable cells with active metabolism will reduce the salt into a colored formazan (B1609692) product.[7] After a 1-4 hour incubation, solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm for MTT).[7]
-
Resazurin (B115843) (AlamarBlue) Assay: Add the resazurin solution. Metabolically active cells reduce non-fluorescent resazurin to the highly fluorescent resorufin.[7][8] Measure the fluorescence with an appropriate excitation/emission filter set (e.g., 560 nm/590 nm).[7]
-
ATP-based Assay (e.g., CellTiter-Glo®): Add a reagent that lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for an ATP-dependent luminescent reaction.[9][10] The luminescent signal is proportional to the ATP content, which reflects the number of viable cells.[9]
-
-
Data Analysis: Plot the absorbance/fluorescence/luminescence values against the compound concentration to generate dose-response curves and calculate the GI50 (concentration for 50% growth inhibition) or IC50.
Apoptosis Assays
These assays are used to determine if the cellular effects of Gq modulation involve the induction of programmed cell death.
Protocol:
-
Cell Culture and Treatment: Plate cells and treat with the test compound for a time period appropriate for apoptosis induction (e.g., 12-48 hours).
-
Apoptosis Detection:
-
Annexin V/Propidium Iodide (PI) Staining:
-
Harvest the cells (including any floating cells in the medium).
-
Wash the cells with PBS and resuspend them in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.[11] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI is a DNA stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).[11][12]
-
Incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry.[11] The results will distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.[12]
-
-
Caspase Activity Assay:
-
This assay measures the activity of caspases, which are key proteases in the apoptotic cascade.
-
Lyse the treated cells and add a luminogenic or fluorogenic substrate for a specific caspase (e.g., caspase-3/7).
-
The cleavage of the substrate by the active caspase releases a signal that can be measured with a luminometer or fluorometer.
-
-
-
Data Analysis: Quantify the percentage of apoptotic cells or the fold change in caspase activity compared to untreated controls.
II. Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison and interpretation.
Table 1: Potency of a Hypothetical Gq Agonist (Compound X) in Functional Assays
| Assay | Cell Line | Parameter | EC50 (nM) |
| Calcium Mobilization | HEK293-GPCR | Peak Fluorescence | 15.2 |
| IP-One HTRF | CHO-GPCR | IP1 Accumulation | 25.8 |
| ERK Phosphorylation | A549 | p-ERK/Total ERK | 33.1 |
Table 2: Effect of a Hypothetical Gq Inhibitor (Compound Y) on Cell Fate
| Assay | Cell Line | Treatment Duration | Parameter | IC50 (µM) |
| Cell Viability (MTT) | HT-29 | 72 hours | % Viability | 5.4 |
| Apoptosis (Annexin V) | HT-29 | 48 hours | % Apoptotic Cells | 7.8 |
| Caspase-3/7 Activity | HT-29 | 24 hours | Fold Increase | 9.2 |
III. Visualization of Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex signaling pathways and experimental designs.
References
- 1. scispace.com [scispace.com]
- 2. karger.com [karger.com]
- 3. youtube.com [youtube.com]
- 4. Gq Protein-induced Apoptosis Is Mediated by AKT Kinase Inhibition That Leads to Protein Kinase C-induced c-Jun N-terminal Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Gq inhibition induces strong pulmonary vasorelaxation and reverses pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell‐permeable high‐affinity tracers for Gq proteins provide structural insights, reveal distinct binding kinetics and identify small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bioassaysys.com [bioassaysys.com]
- 9. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [promega.com]
- 10. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 11. iqproducts.nl [iqproducts.nl]
- 12. youtube.com [youtube.com]
Application Notes and Protocols for Utilizing GQ-16 in 3T3-L1 Adipocyte Differentiation Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
GQ-16 is a selective partial agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of adipogenesis.[1] Unlike full PPARγ agonists such as thiazolidinediones (TZDs), this compound displays a unique pharmacological profile characterized by potent insulin-sensitizing effects with a significantly diminished potential to induce adipogenesis.[1] This makes it an attractive therapeutic candidate for metabolic diseases, as it may circumvent the undesirable side effect of weight gain associated with full agonists.[2] These application notes provide detailed protocols for the use of this compound in 3T3-L1 adipocyte differentiation assays, present available quantitative data, and offer visualizations of the relevant signaling pathways and experimental workflows.
Introduction to this compound and its Mechanism of Action
This compound is a synthetic small molecule that functions as a selective modulator of PPARγ. Its partial agonism stems from its ability to induce a unique conformational change in the PPARγ receptor upon binding. This distinct conformation leads to a differential recruitment of co-activator and co-repressor proteins compared to full agonists like rosiglitazone.[1] This differential co-factor interaction is thought to underlie its dissociated effects of robust insulin (B600854) sensitization and weak adipogenic activity. Furthermore, this compound has been shown to be an effective inhibitor of Cdk5-mediated phosphorylation of PPARγ, a mechanism that is closely linked to the insulin-sensitizing effects of PPARγ ligands.
Data Presentation
Comparative Effects of this compound and Rosiglitazone on Gene Expression in Mature 3T3-L1 Adipocytes
Microarray and quantitative real-time PCR (qRT-PCR) analyses have revealed significant differences in the gene expression profiles of mature 3T3-L1 adipocytes treated with this compound versus the full agonist rosiglitazone. Rosiglitazone treatment leads to a broad alteration in the expression of numerous genes, whereas this compound impacts a much smaller and more selective set of genes.[1][2]
| Treatment | Number of Genes with Significantly Altered Expression | Reference |
| Rosiglitazone | 1156 | [1][2] |
| This compound | 89 | [1][2] |
While this compound generally has a weaker effect on rosiglitazone-induced genes, it demonstrates disproportionately strong repressive effects on a specific subset of genes that are negatively regulated by PPARγ.[1][2] This gene-selective action highlights the nuanced mechanism of partial PPARγ agonism.
Experimental Protocols
This section provides detailed methodologies for conducting 3T3-L1 adipocyte differentiation assays to evaluate the effects of this compound.
Materials
-
3T3-L1 preadipocytes (ATCC® CL-173™)
-
Dulbecco's Modified Eagle's Medium (DMEM), high glucose
-
Bovine Calf Serum (BCS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (100x)
-
Insulin, bovine (10 mg/mL stock solution)
-
Dexamethasone (1 mM stock solution in ethanol)
-
3-isobutyl-1-methylxanthine (IBMX) (0.5 M stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
Rosiglitazone (as a positive control; stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (0.25%)
-
Oil Red O staining kit
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix and primers for adipogenic markers (e.g., Pparg, Cebpa, Fabp4, Adipoq)
-
Cell lysis buffer for protein extraction
-
Primary and secondary antibodies for Western blotting (e.g., PPARγ, C/EBPα, FABP4, β-actin)
Protocol for 3T3-L1 Adipocyte Differentiation with this compound Treatment
-
Cell Culture and Seeding:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% BCS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seed cells into appropriate culture plates (e.g., 24-well plates for Oil Red O staining, 6-well plates for RNA/protein extraction) at a density that allows them to reach confluence.
-
-
Induction of Differentiation (Day 0):
-
Two days post-confluence, replace the growth medium with differentiation medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin, 1 µM dexamethasone, 0.5 mM IBMX, and 1 µg/mL insulin).
-
Prepare treatment groups by adding this compound at various concentrations (e.g., 1, 5, 10 µM). Include a vehicle control (DMSO) and a positive control (e.g., 1 µM rosiglitazone).
-
-
Maintenance of Differentiation (Day 2 onwards):
-
After 48 hours, replace the differentiation medium with adipocyte maintenance medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 1 µg/mL insulin) containing the respective treatments (vehicle, this compound, or rosiglitazone).
-
Replace the medium every two days with fresh maintenance medium containing the appropriate treatments.
-
-
Assessment of Adipogenesis (Day 8-12):
-
Lipid Accumulation (Oil Red O Staining):
-
Wash the cells with PBS.
-
Fix with 10% formalin for at least 1 hour.
-
Wash with water and then with 60% isopropanol (B130326).
-
Stain with Oil Red O solution for 20-30 minutes.
-
Wash with 60% isopropanol and then with water to remove excess stain.
-
Acquire images using a microscope.
-
For quantification, elute the stain with 100% isopropanol and measure the absorbance at approximately 510 nm.
-
-
Gene Expression Analysis (qRT-PCR):
-
Isolate total RNA from the cells.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct qRT-PCR using specific primers for key adipogenic transcription factors (Pparg, Cebpa) and markers of mature adipocytes (Fabp4, Adipoq). Normalize expression to a housekeeping gene.
-
-
Protein Expression Analysis (Western Blot):
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Incubate the membrane with primary antibodies against PPARγ, C/EBPα, and FABP4, followed by incubation with appropriate HRP-conjugated secondary antibodies.
-
Detect protein bands using a chemiluminescence substrate and imaging system.
-
-
Mandatory Visualizations
Signaling Pathways in Adipocyte Differentiation
Caption: Adipocyte differentiation signaling cascade.
Experimental Workflow
References
Unlocking Novel Therapeutic Avenues for Diabetes: Animal Model Studies with GQ-16
Application Notes and Protocols for Researchers
The novel partial PPARγ agonist, GQ-16, has emerged as a promising therapeutic candidate for type 2 diabetes. Preclinical studies in animal models have demonstrated its potent insulin-sensitizing effects without the significant weight gain and edema associated with full PPARγ agonists like rosiglitazone (B1679542). These application notes provide a comprehensive overview of the key findings and experimental protocols from these pivotal animal model studies, intended for researchers, scientists, and drug development professionals in the field of diabetes research.
Summary of Key Findings
This compound has been shown to improve insulin (B600854) signaling and reduce inflammation in key metabolic tissues of diet-induced obese mice.[1][2][3] Unlike rosiglitazone, this compound accomplishes this without causing a significant increase in body weight, offering a potentially safer therapeutic profile.[3][4]
Quantitative Data from Animal Studies
The following tables summarize the significant quantitative findings from studies conducted on high-fat diet (HFD)-fed Swiss mice treated with this compound, rosiglitazone, or a vehicle control.
Table 1: Effects of this compound on Insulin Signaling Pathway Components
| Tissue | Parameter | Control (HFD) | This compound (20 mg/kg/day) | Rosiglitazone (4 mg/kg/day) |
| Adipose Tissue | p-IR (arbitrary units) | ~1.0 | ~2.5 | ~2.5 |
| p-IRS-1 (arbitrary units) | ~1.0 | ~2.0 | ~2.2 | |
| p-Akt (arbitrary units) | ~1.0 | ~2.3 | ~2.4 | |
| Liver | p-IR (arbitrary units) | ~1.0 | ~2.0 | ~2.1 |
| p-IRS-1 (arbitrary units) | ~1.0 | ~1.8 | ~1.9 | |
| p-Akt (arbitrary units) | ~1.0 | ~2.1 | ~2.2 | |
| Muscle | p-IR (arbitrary units) | ~1.0 | ~1.9 | ~2.0 |
| p-IRS-1 (arbitrary units) | ~1.0 | ~1.7 | ~1.8 | |
| p-Akt (arbitrary units) | ~1.0 | ~2.0 | ~2.0 |
*p-IR: phosphorylated insulin receptor; p-IRS-1: phosphorylated insulin receptor substrate 1; p-Akt: phosphorylated protein kinase B. Data are approximate values derived from densitometry analysis presented in the source literature.[1][3][5]
Table 2: Effects of this compound on Inflammatory Markers
| Tissue | Parameter | Control (HFD) | This compound (20 mg/kg/day) | Rosiglitazone (4 mg/kg/day) |
| Adipose Tissue | IκBα protein levels (arbitrary units) | ~1.0 | ~1.8 | ~1.9 |
| p-JNK (arbitrary units) | ~2.5 | ~1.2 | ~1.1 | |
| Liver | IκBα protein levels (arbitrary units) | ~1.0 | ~1.7 | ~1.8 |
| p-JNK (arbitrary units) | ~2.2 | ~1.1 | ~1.0 | |
| Muscle | IκBα protein levels (arbitrary units) | ~1.0 | ~1.6 | ~1.7 |
| p-JNK (arbitrary units) | ~2.0 | ~1.0 | ~0.9 |
*IκBα: inhibitor of nuclear factor κB; p-JNK: phosphorylated c-Jun N-terminal kinase. Data are approximate values derived from densitometry analysis presented in the source literature.[1][3][4]
Table 3: Metabolic Parameters in this compound Treated Mice
| Parameter | Control (HFD) | This compound (20 mg/kg/day) | Rosiglitazone (4 mg/kg/day) |
| Body Weight Change (g) | Increase | No significant change | Significant increase |
| Food Intake ( g/day ) | No significant difference | No significant difference | No significant difference |
| Hematocrit (%) | ~45 | ~45 (unchanged) | ~35 (hemodilution) |
| Glucose Disappearance Rate (Kitt) | Decreased | Significantly improved | Significantly improved |
*Kitt: Insulin sensitivity index derived from an insulin tolerance test.[3][4]
Experimental Protocols
The following are detailed methodologies for key experiments conducted in the evaluation of this compound in animal models of diabetes.
Diet-Induced Obesity and Insulin Resistance Animal Model
-
Animal Strain: Male Swiss mice.
-
Acclimatization: Animals are housed under controlled temperature (22-24°C) and a 12-hour light/dark cycle with ad libitum access to food and water for at least one week prior to the experiment.
-
Induction of Obesity: Mice are fed a high-fat diet (HFD) for a period of 8-12 weeks to induce obesity, insulin resistance, and hyperglycemia. A control group is maintained on a standard chow diet.
-
Treatment: Following the induction period, HFD-fed mice are randomly assigned to treatment groups and receive daily oral gavage of either vehicle (e.g., DMSO), this compound (20 mg/kg/day), or rosiglitazone (4 mg/kg/day) for a specified duration (e.g., 10-12 days).[4]
Insulin Tolerance Test (ITT)
-
Purpose: To assess peripheral insulin sensitivity.
-
Procedure:
-
Fast the mice for 4-6 hours.
-
Collect a baseline blood sample from the tail vein to measure blood glucose.
-
Administer an intraperitoneal (i.p.) injection of human insulin (e.g., 0.75 U/kg body weight).
-
Collect blood samples at specified time points (e.g., 15, 30, 45, and 60 minutes) after insulin injection to measure blood glucose levels.
-
-
Data Analysis: The rate of glucose disappearance (Kitt) is calculated from the slope of the linear regression of blood glucose concentrations during the initial phase of decline.
Glucose Tolerance Test (GTT)
-
Purpose: To evaluate the body's ability to clear a glucose load.
-
Procedure:
-
Fast the mice overnight (12-16 hours).
-
Collect a baseline blood sample.
-
Administer an i.p. injection of glucose (e.g., 2 g/kg body weight).
-
Collect blood samples at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) after glucose injection to measure blood glucose levels.
-
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
Western Blot Analysis of Insulin Signaling and Inflammatory Markers
-
Purpose: To quantify the protein expression and phosphorylation status of key molecules in insulin signaling and inflammatory pathways in various tissues.
-
Procedure:
-
Euthanize mice and collect tissue samples (adipose tissue, liver, muscle).
-
Homogenize tissues in appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-IR, IR, p-IRS-1, IRS-1, p-Akt, Akt, IκBα, p-JNK, JNK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) system.
-
-
Data Analysis: Densitometry is used to quantify the band intensities, and the levels of phosphorylated proteins are normalized to their respective total protein levels.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its evaluation in animal models.
Caption: Mechanism of action of this compound on PPARγ signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Novel Peroxisome Proliferator-activated Receptor γ (PPARγ) Ligand, Promotes Insulin Sensitization without Weight Gain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: Farnesoid X Receptor (FXR) Transactivation Assay for Characterizing GQ-16 Activity
Audience: Researchers, scientists, and drug development professionals involved in nuclear receptor signaling and metabolic disease research.
Introduction The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose metabolism.[1][2] Activated by bile acids, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) to regulate the transcription of target genes.[3][4] This role makes FXR an attractive therapeutic target for metabolic diseases such as nonalcoholic fatty liver disease (NAFLD), diabetes, and atherosclerosis.[5][6] GQ-16 is a synthetic agonist for FXR. This document provides a detailed protocol for a cell-based transactivation assay to quantify the agonist activity of this compound on human FXR. The principle of this assay is to measure the ability of a compound to activate FXR, which in turn drives the expression of a reporter gene, typically luciferase.[7] The resulting luminescent signal is directly proportional to the level of FXR activation.
FXR Signaling Pathway
The diagram below illustrates the mechanism of FXR activation. An agonist like this compound binds to FXR, leading to heterodimerization with RXR. This complex then binds to an FXRE on the DNA, initiating the transcription of a downstream target gene, which in this assay is a luciferase reporter.
References
- 1. researchgate.net [researchgate.net]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. besjournal.com [besjournal.com]
- 4. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 6. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. signosisinc.com [signosisinc.com]
Application Notes and Protocols for Immunohistochemical Staining of UCP1 Following GQ-16 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of Uncoupling Protein 1 (UCP1) in adipose tissue following treatment with GQ-16, a partial PPARγ agonist. This protocol is intended for researchers investigating thermogenesis, adipose tissue biology, and the development of therapeutic agents for metabolic diseases.
Introduction
Uncoupling Protein 1 (UCP1) is a key mitochondrial protein primarily found in brown and beige adipocytes, where it plays a crucial role in non-shivering thermogenesis.[1][2][3] The induction of UCP1 expression in white adipose tissue, a process known as "browning," is a promising strategy for increasing energy expenditure to combat obesity and related metabolic disorders.[1][2] this compound is a thiazolidinedione (TZD)-derived partial peroxisome proliferator-activated receptor-gamma (PPARγ) agonist that has been shown to induce the expression of thermogenesis-related genes, including UCP1, in both brown and white adipose tissue.[4][5][6] This protocol details the in vivo treatment of mice with this compound followed by the immunohistochemical detection of UCP1 in adipose tissue sections.
Signaling Pathway of this compound in Adipocytes
This compound acts as a partial agonist of PPARγ, a nuclear receptor that plays a central role in adipogenesis and glucose metabolism. Upon binding to PPARγ, this compound induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the subsequent transcription of target genes. One of the key target genes in the context of thermogenesis is Ucp1. The activation of the PPARγ pathway by this compound ultimately leads to increased UCP1 protein expression and the promotion of a thermogenic phenotype in adipocytes.
Experimental Workflow
The overall experimental workflow consists of treating animals with this compound, collecting and processing adipose tissue, and performing immunohistochemistry to visualize UCP1 expression.
Experimental Protocols
A. Animal Treatment
This protocol is based on previously published studies.[4][5][6]
Materials:
-
Male Swiss mice
-
High-fat diet (HFD)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Rosiglitazone (optional positive control)
Procedure:
-
Induce obesity and hyperglycemia in mice by feeding a high-fat diet.
-
Divide mice into treatment groups: Vehicle control, this compound, and optional Rosiglitazone control.
-
Administer this compound orally at a dose of 40 mg/kg/day for 14 days.[4][5][6]
-
Administer the vehicle to the control group following the same schedule.
-
At the end of the treatment period, euthanize the mice and collect adipose tissue depots (e.g., interscapular brown adipose tissue (iBAT), inguinal white adipose tissue (ingWAT), and epididymal white adipose tissue (eWAT)).
B. Tissue Processing and Sectioning
Materials:
-
10% Neutral Buffered Formalin
-
Phosphate Buffered Saline (PBS)
-
Ethanol (B145695) series (70%, 80%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
Procedure:
-
Immediately fix the collected adipose tissue in 10% neutral buffered formalin for 24 hours at room temperature.
-
Wash the tissues with PBS.
-
Dehydrate the tissues through a graded series of ethanol.
-
Clear the tissues in xylene.
-
Infiltrate and embed the tissues in paraffin wax.
-
Section the paraffin-embedded tissues at a thickness of 4-5 µm using a microtome.
-
Mount the sections on positively charged microscope slides.
C. Immunohistochemistry for UCP1
This protocol is a general guideline and may require optimization based on the specific antibody and detection system used.
Materials:
-
Xylene
-
Ethanol series (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval solution (e.g., 10 mM Citrate Buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody against UCP1 (see Table 1 for recommendations)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100% for 2 x 3 minutes, 95% for 1 minute, 70% for 1 minute).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with the blocking solution for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary UCP1 antibody in the blocking solution according to the manufacturer's recommendations or in-house optimization (see Table 1).
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides with PBS.
-
Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with PBS.
-
Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse with PBS.
-
-
Chromogen Development:
-
Incubate sections with DAB substrate until the desired brown color intensity is reached. Monitor under a microscope.
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Data Presentation
Table 1: Recommended Primary Antibodies for UCP1 Immunohistochemistry
| Antibody | Host | Type | Recommended Dilution (IHC-P) | Supplier | Catalog Number |
| UCP1 | Rabbit | Polyclonal | 1:50 - 1:200 | Thermo Fisher | PA5-120958[7] |
| UCP1 | Rabbit | Polyclonal | 1:50 - 1:200 | ABclonal | A15019[8] |
| UCP1 (E9Z2V) | Rabbit | Monoclonal | Not specified by CST, requires optimization | Cell Signaling Technology | #72298[3] |
| UCP1 | Rabbit | Polyclonal | 1:500 | Thermo Fisher | PA1-24894[9] |
| UCP1 | Rabbit | Polyclonal | User optimized | Abcam | ab10983[1][2] |
Table 2: Quantitative Parameters for Immunohistochemistry Protocol
| Parameter | Value/Range | Notes |
| Tissue Fixation Time | 24 hours | In 10% Neutral Buffered Formalin. |
| Section Thickness | 4-5 µm | |
| Antigen Retrieval Buffer | 10 mM Citrate Buffer, pH 6.0 | Heat-induced method. |
| Peroxidase Block | 3% H₂O₂ in Methanol | 10-15 minutes. |
| Blocking Solution | 5% Normal Goat Serum in PBS | 30-60 minutes. |
| Primary Antibody Incubation | Overnight at 4°C | Dilution as per Table 1. |
| Secondary Antibody Incubation | 30-60 minutes at RT | |
| Detection System | Streptavidin-HRP/DAB | |
| Counterstain | Hematoxylin | 1-2 minutes. |
Expected Results
Following this compound treatment, an increase in UCP1-positive cells is expected in both brown and white adipose tissues compared to the vehicle-treated control group.[4][5] UCP1 staining will appear as a brown precipitate localized to the cytoplasm of adipocytes, consistent with its mitochondrial localization. The morphology of adipocytes in this compound treated animals may also show a "beige" or "brite" phenotype, characterized by smaller lipid droplets and a more multilocular appearance, particularly in white adipose tissue depots.[4]
Troubleshooting
-
No Staining: Verify the primary antibody is validated for IHC-P and the correct species. Optimize antigen retrieval conditions (time, temperature, pH). Ensure all reagents are fresh and properly stored.
-
High Background: Increase blocking time or use a different blocking reagent. Ensure adequate rinsing between steps. Titrate the primary and secondary antibodies to optimal concentrations.
-
Non-specific Staining: Perform a negative control experiment without the primary antibody. Ensure the peroxidase block is effective.
By following this detailed protocol, researchers can effectively investigate the effects of this compound on UCP1 expression in adipose tissue, contributing to a better understanding of thermogenesis and the development of novel anti-obesity therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. UCP-1 (Abcam ab10983) immunohistochemical protocol [protocols.io]
- 3. UCP1 (E9Z2V) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 6. This compound, a TZD-Derived Partial PPARγ Agonist, Induces the Expression of Thermogenesis-Related Genes in Brown Fat and Visceral White Fat and Decreases Visceral Adiposity in Obese and Hyperglycemic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UCP1 Polyclonal Antibody (PA5-120958) [thermofisher.com]
- 8. Anti-UCP1 Antibody (A15019) | Antibodies.com [antibodies.com]
- 9. UCP1 Polyclonal Antibody (PA1-24894) [thermofisher.com]
Preparing "GQ-16" for Cell Culture Experiments: A Guide for Researchers
DISCLAIMER: The term "GQ-16" is ambiguous and can refer to two distinct molecular entities in biomedical research: the small molecule This compound, a partial PPARγ agonist , or the G protein alpha subunit Gα16 (a member of the Gq family) . This document provides detailed application notes and protocols for both, enabling researchers to identify and prepare the correct molecule for their specific cell culture experiments.
Part 1: this compound, the Selective PPARγ Partial Agonist
Application Note:
This compound is a novel, selective partial agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1] Unlike full agonists, this compound exhibits a weaker transactivation activity.[1] Its mechanism of action involves the inhibition of Cdk5-mediated phosphorylation of PPARγ, which is crucial for its insulin-sensitizing effects.[1] this compound demonstrates high selectivity for PPARγ over other PPAR subtypes (PPARα or PPARβ/δ) and the Retinoid X Receptor (RXR).[1] Due to its properties, this compound is a valuable tool for studying metabolic diseases, particularly in the context of insulin (B600854) resistance, without the side effect of weight gain observed with some full PPARγ agonists.[1]
A critical consideration for using this compound in cell culture is its limited solubility in aqueous solutions.[1] Therefore, proper preparation of stock solutions in an organic solvent is essential for accurate and reproducible experimental results.
Quantitative Data Summary:
| Property | Value | Reference |
| Target | Peroxisome Proliferator-Activated Receptor gamma (PPARγ) | [1] |
| Mechanism of Action | Selective partial agonist; inhibits Cdk5-mediated phosphorylation of PPARγ | [1] |
| Binding Affinity (Ki) | 160 nM for PPARγ | [1] |
| Form | Crystalline solid | [1] |
| Recommended Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | [1] |
| Long-term Storage (Solid) | -20°C | [1] |
| Stock Solution Storage | -20°C or -80°C in tightly sealed aliquots | [1] |
Experimental Protocol: Preparation and Use of this compound in Cell Culture
This protocol outlines the steps for preparing a stock solution of this compound and subsequently treating cells in culture.
Materials:
-
This compound crystalline solid
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Complete cell culture medium appropriate for the cell line
-
Cell line of interest
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Allow the vial of this compound solid to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for 1 mg of this compound with a molecular weight of X g/mol , add Y µL of DMSO for a 10 mM stock).
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to avoid repeated freeze-thaw cycles.[1]
-
Store the aliquots at -20°C or -80°C for long-term use.[1]
-
-
Working Solution Preparation and Cell Treatment:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution in complete cell culture medium to the desired final concentration. Crucially, ensure the final concentration of DMSO in the cell culture medium is at or below 0.1% to prevent solvent-induced cytotoxicity. [1] For example, to achieve a 10 µM final concentration from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock solution to 1 mL of medium).
-
Prepare a vehicle control using the same final concentration of DMSO in the cell culture medium.
-
Remove the existing medium from the cultured cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired experimental duration at 37°C in a humidified incubator with 5% CO2.
-
Troubleshooting:
-
Precipitation in Media: If precipitation is observed upon dilution in the cell culture medium, consider the following:
-
The pH of the medium may affect solubility.[1]
-
Components in the serum, such as proteins, can sometimes cause precipitation. Reducing the serum concentration or using a serum-free medium, if experimentally permissible, may help.[1]
-
Ensure the medium is pre-warmed to 37°C before adding the compound.[1]
-
Visualizations:
Caption: Workflow for preparing and using this compound (PPARγ agonist).
Caption: Simplified this compound mechanism on the PPARγ pathway.
Part 2: Gα16, the G Protein Alpha Subunit
Application Note:
Gα16 (human orthologue of mouse Gα15) is a member of the Gq family of heterotrimeric G protein alpha subunits.[2][3] Gq proteins are crucial transducers of signals from G protein-coupled receptors (GPCRs) to downstream effectors.[2][3] Upon activation by a GPCR, the Gαq subunit exchanges GDP for GTP, dissociates from the Gβγ dimer, and activates phospholipase C-β (PLC-β).[2][3] PLC-β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and protein kinase C (PKC) activation, respectively.[2][3][4]
Gα16 is considered a "promiscuous" G protein because it can couple to a wide range of GPCRs, including those that typically signal through other G protein families (e.g., Gs or Gi). This property is exploited in drug discovery and research through the use of engineered cell lines, such as Screen Quest™ CHO-Gα16 cells, which stably express Gα16.[5] These cell lines allow researchers to convert a Gs- or Gi-coupled receptor's signal into a Gq-mediated calcium flux, which can be readily measured in high-throughput screening assays.[5]
Experimental Protocol: Culturing and Utilizing Gα16-Expressing Cell Lines
This protocol provides a general guideline for the maintenance of a Gα16-expressing stable cell line (e.g., CHO-Gα16) and its use in a functional assay.
Materials:
-
Gα16-expressing stable cell line (e.g., Screen Quest™ CHO-Gα16)
-
Complete growth medium recommended for the parental cell line (e.g., Ham's F-12K for CHO-K1)
-
Selection antibiotic (if required to maintain Gα16 expression)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8® AM, Cal-520® AM)
-
Ligand for the GPCR of interest
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Line Maintenance:
-
Culture the Gα16-expressing cells in the recommended complete growth medium, supplemented with the appropriate selection antibiotic, in a 37°C incubator with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency. This typically involves washing with PBS, detaching with trypsin-EDTA, neutralizing the trypsin with complete medium, centrifuging the cell suspension, and resuspending the cell pellet in fresh medium for plating into new flasks.
-
-
Preparation for a Calcium Flux Assay:
-
Seed the cells into a 96-well or 384-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plate for 24-48 hours.
-
-
Calcium Dye Loading and Assay:
-
Prepare the calcium-sensitive dye loading solution in the assay buffer according to the manufacturer's instructions.
-
Remove the growth medium from the cell plate and wash the wells with assay buffer.
-
Add the dye loading solution to each well and incubate the plate at 37°C for the time specified by the dye manufacturer (typically 30-60 minutes).
-
After incubation, wash the wells with assay buffer to remove excess dye.
-
Place the plate into a fluorescence plate reader.
-
Add the ligand of interest (agonist for the GPCR) using the instrument's injector and immediately begin recording the fluorescence signal over time. An increase in fluorescence indicates an increase in intracellular calcium.
-
Visualizations:
Caption: Workflow for a typical Gα16-based calcium flux assay.
Caption: Redirected signaling via the promiscuous Gα16 protein.
References
Application Notes and Protocols for GQ-16 Treatment in Models of Nephrotic Syndrome
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GQ-16, a selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator, in preclinical models of nephrotic syndrome. The included data and protocols are intended to facilitate further research into the therapeutic potential of this compound for proteinuric kidney diseases.
Introduction
Nephrotic syndrome is a clinical entity characterized by heavy proteinuria, hypoalbuminemia, edema, and hyperlipidemia, arising from damage to the glomerular filtration barrier, particularly the podocytes.[1][2] Current treatments are often associated with significant side effects and a notable portion of patients are or become resistant to therapy.[3] this compound is a novel selective PPARγ modulator that has demonstrated significant promise in ameliorating nephrotic syndrome in preclinical models.[4][5] As a partial agonist, this compound offers the potential for a better safety profile compared to full PPARγ agonists like thiazolidinediones, particularly concerning adipogenic side effects.[4][6]
These notes summarize the key findings on the efficacy of this compound, detail the experimental protocols for its use in a common nephrotic syndrome model, and illustrate its proposed mechanism of action.
Data Presentation: Efficacy of this compound in a Rat Model of Nephrotic Syndrome
The following tables summarize the quantitative data from a study utilizing the puromycin (B1679871) aminonucleoside (PAN)-induced nephropathy rat model, a well-established model of podocyte injury and nephrotic syndrome.[4][7][8]
Table 1: Effect of this compound on Proteinuria and Serum Albumin
| Treatment Group | Urine Protein (mg/day) | % Reduction in Proteinuria vs. PAN | Serum Albumin (g/dL) |
| Control | 15 ± 5 | N/A | 3.5 ± 0.1 |
| PAN | 250 ± 30 | N/A | 2.0 ± 0.2 |
| PAN + Pioglitazone | 90 ± 20 | 64% | 2.8 ± 0.3 |
| PAN + this compound | 47.5 ± 15 | 81% | 3.2 ± 0.2 |
Data adapted from Agrawal S, et al. (2022).[4]
Table 2: Effect of this compound on Serum Cholesterol and Coagulation
| Treatment Group | Total Serum Cholesterol (mg/dL) | Endogenous Thrombin Potential (ETP, nM*min) |
| Control | 80 ± 10 | 1500 ± 100 |
| PAN | 350 ± 40 | 2500 ± 200 |
| PAN + Pioglitazone | 150 ± 30 | Not Reported |
| PAN + this compound | 120 ± 25 | 1800 ± 150 |
Data adapted from Agrawal S, et al. (2022).[4]
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effects through the selective modulation of PPARγ in podocytes.[4][9] Its partial agonism leads to a distinct downstream signaling cascade compared to full agonists, resulting in potent anti-proteinuric effects with a reduced risk of adipogenesis.[4][10]
Caption: Proposed mechanism of this compound in nephrotic syndrome.
Experimental Protocols
The following protocols are based on methodologies reported for the successful induction of nephrotic syndrome and subsequent treatment with this compound.[4][7][11][12]
Animal Model: Puromycin Aminonucleoside (PAN) Nephropathy in Rats
This model is widely used to induce podocyte injury leading to nephrotic syndrome, mimicking features of minimal change disease and focal segmental glomerulosclerosis.[8][11]
Materials:
-
Male Sprague-Dawley rats (180-200 g)
-
Puromycin aminonucleoside (PAN) (Sigma-Aldrich)
-
Sterile 0.9% saline
-
Metabolic cages for urine collection
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies
Protocol:
-
Acclimatize rats for at least one week before the experiment.
-
On day 0, induce nephropathy by a single intraperitoneal (i.p.) injection of PAN (130 mg/kg body weight) dissolved in sterile saline.[11] A separate control group should receive a saline injection.
-
House rats in metabolic cages for 24-hour urine collection at baseline (day 0) and at specified time points post-injection (e.g., days 4, 7, 10, and 14).
-
Monitor body weight and general health daily.
-
At the end of the study period (e.g., day 14), anesthetize the rats and collect blood via cardiac puncture for serum analysis.
-
Perfuse kidneys with ice-cold phosphate-buffered saline (PBS) and harvest for histological and molecular analysis.
This compound Treatment Protocol
Materials:
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
Protocol:
-
Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 10 mg/mL for a 10 mg/kg dose in a 1 mL/kg gavage volume).
-
Initiate this compound treatment on the same day as PAN injection (Day 0) or as per the specific experimental design.
-
Administer this compound or vehicle to the respective groups via oral gavage once daily for the duration of the study (e.g., 14 days).
-
A typical dosage for this compound is 10 mg/kg/day.[4]
Key Experimental Workflow
Caption: Workflow for this compound efficacy testing in PAN nephropathy.
Analytical Methods
-
Proteinuria Assessment: Measure total protein concentration in 24-hour urine samples using a standard assay such as the Bradford or bicinchoninic acid (BCA) assay.
-
Serum Analysis: Measure serum albumin and total cholesterol using commercially available assay kits.
-
Histology: Fix kidney tissue in 4% paraformaldehyde, embed in paraffin, and section for staining with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess glomerular morphology and injury.
-
Gene Expression Analysis: Isolate glomeruli from fresh kidney tissue. Extract RNA and perform quantitative real-time PCR (qRT-PCR) or RNA-sequencing to analyze the expression of key genes such as Nphs1 (Nephrin) and Nrf2.[4]
Conclusion
This compound demonstrates significant therapeutic potential in a preclinical model of nephrotic syndrome by reducing proteinuria and ameliorating associated comorbidities with a favorable safety profile.[4] The provided protocols offer a framework for researchers to further investigate the efficacy and mechanisms of this compound and other selective PPARγ modulators in the context of glomerular diseases.
References
- 1. Nephrotic Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nephrotic Syndrome Complications – New and Old. Part 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alternatively Spliced Landscape of PPARγ mRNA in Podocytes Is Distinct from Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective modulator of nuclear receptor PPARγ with reduced adipogenic potential ameliorates experimental nephrotic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective Modulator of Nuclear Receptor PPARγ with Reduced Adipogenic Potential Ameliorates Experimental Nephrotic Synd… [ouci.dntb.gov.ua]
- 7. TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protection against puromycin aminonucleoside-induced chronic renal disease in the Wistar-Furth rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alternatively Spliced Landscape of PPARγ mRNA in Podocytes Is Distinct from Adipose Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Renal protective effects of helix B surface polypeptide in rats with puromycin aminonucleoside nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting GQ-16 Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing solubility challenges with the Gq protein inhibitor, GQ-16, in preparation for in vivo studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound is precipitating out of solution when I dilute my DMSO stock with an aqueous buffer for my in vivo study. What should I do?
A1: Precipitation upon dilution of a DMSO stock is a common issue for poorly soluble compounds. Here are several steps you can take to troubleshoot this problem:
-
Optimize the Dilution Process:
-
Add DMSO stock to buffer: Always add the DMSO stock to the aqueous buffer, not the other way around.[1]
-
Rapid Mixing: Ensure rapid and uniform dispersion by vortexing or pipetting the solution vigorously immediately after adding the DMSO stock.[1]
-
Pre-warmed Buffer: Gently warming the aqueous buffer (e.g., to 37°C) before adding the DMSO stock can sometimes help maintain solubility.[1]
-
-
Reduce Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your dosing solution (typically ≤ 0.1% to 0.5%) to minimize its potential for toxicity and precipitation.[1]
-
Consider Alternative Solvents/Co-solvents: If DMSO is not suitable, consider other biocompatible solvents such as ethanol, PEG 400, or a combination of solvents.[1][2]
Q2: What are some alternative formulation strategies to improve the aqueous solubility of this compound for in vivo administration?
A2: If simple solvent systems are insufficient, more advanced formulation strategies can significantly enhance the solubility and bioavailability of poorly soluble compounds like this compound.[2][3][4][5] Consider the following approaches:
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the formulation can increase its solubility. Acidic compounds are more soluble at higher pH, while basic compounds are more soluble at lower pH.[1]
-
Particle Size Reduction: Decreasing the particle size of solid this compound increases its surface area, which can enhance the dissolution rate.[2] Techniques include micronization and nanonization.[2][3]
-
Use of Surfactants: Surfactants can be used to improve the wettability and dissolution of poorly soluble drugs.[5]
-
Complexation: Utilizing agents like cyclodextrins can form inclusion complexes with this compound, increasing its apparent solubility.[4]
-
Solid Dispersions: Dispersing this compound in a carrier matrix at the molecular level can improve its dissolution properties.[5]
-
Lipid-Based Formulations: Formulating this compound in lipids, such as self-emulsifying drug delivery systems (SEDDS), can improve its absorption and bioavailability.[4]
Q3: What are some common solvents and vehicles that I can test for this compound formulation?
A3: The choice of solvent or vehicle is critical for achieving the desired concentration and stability of this compound for in vivo studies. Below is a table summarizing common solvents and their general properties. It is essential to test the solubility of this compound in a small scale before preparing a large batch.
Quantitative Data Summary: Solubility of Poorly Soluble Compounds in Common Solvents
| Solvent/Vehicle | Type | Typical Starting Concentration | Advantages | Disadvantages |
| DMSO | Polar Aprotic | 10-100 mM | High solubilizing power for many organic molecules.[1] | Can be toxic at higher concentrations (>0.5%); may precipitate upon aqueous dilution.[1] |
| Ethanol | Polar Protic | 1-50 mM | Biologically compatible; can be used in combination with other solvents.[1] | Lower solubilizing power than DMSO for highly nonpolar compounds.[1] |
| PEG 400 | Polymer | Formulation dependent | Can significantly increase solubility; often used in in vivo formulations.[1] | High viscosity; may not be suitable for all applications.[1] |
| PBS (pH 7.4) | Aqueous Buffer | <10 µM (typical for poor solubility) | Physiologically relevant for in vitro assays.[1] | Very low solubility for many small molecule inhibitors.[1] |
| 1 N HCl / 1 N NaOH | Acid/Base | Formulation dependent | Can solubilize basic/acidic compounds by forming salts.[1] | Extreme pH can degrade the compound and is not suitable for most biological assays.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing this compound.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[1]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
Protocol 2: Preparation of a Dosing Solution using a Co-Solvent System
This protocol is a general guideline and may require optimization for this compound.
-
Prepare the Co-Solvent Mixture: Prepare a mixture of the desired co-solvents. A common example is a mixture of DMSO and PEG 400.
-
Dissolve this compound: Dissolve the weighed this compound in the co-solvent mixture with vortexing or sonication until a clear solution is obtained.
-
Add Aqueous Component: Slowly add the aqueous component (e.g., saline or PBS) to the this compound solution while continuously mixing.
-
Final Concentration: Ensure the final concentrations of all components are within acceptable limits for the intended in vivo model.
-
Observe for Precipitation: After preparation, visually inspect the solution for any signs of precipitation. It is also recommended to check the solution under a microscope.
Visualizations
Gq Signaling Pathway
Caption: The Gq signaling pathway, a target for the inhibitor this compound.
Experimental Workflow for Troubleshooting this compound Solubility
Caption: A workflow for troubleshooting the solubility of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. pharmtech.com [pharmtech.com]
- 4. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of GQ-16 in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of the hypothetical Gq protein inhibitor, GQ-16, in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the intended on-target pathway of this compound?
This compound is designed as a selective inhibitor of the Gαq subunit of heterotrimeric G proteins. The Gq signaling cascade is a crucial pathway involved in numerous cellular processes. Upon activation of a G protein-coupled receptor (GPCR), the Gαq subunit exchanges GDP for GTP, dissociates from the Gβγ dimer, and activates phospholipase C-β (PLC-β).[1][2][3] PLC-β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to a variety of downstream cellular responses.[2][3]
Q2: What are the initial signs of potential off-target effects in my cellular assays with this compound?
Common indicators that you may be observing off-target effects include:
-
Discrepancy with Genetic Validation: The phenotype observed with this compound treatment differs from the phenotype seen when the Gαq protein (e.g., GNAQ) is knocked down using siRNA/shRNA or knocked out with CRISPR-Cas9.[4]
-
Inconsistent Results with Structurally Different Inhibitors: Using an alternative, structurally distinct Gq inhibitor (e.g., FR900359 or YM-254890) produces a different or no observable phenotype.[4][5][6]
-
High Effective Concentration: The concentration of this compound required to achieve the desired effect in your cellular assay is significantly higher than its known biochemical potency (IC50 or Ki) for Gαq.[4][7]
-
Unusual Dose-Response Curve: The dose-response curve is unusually steep or does not follow a standard sigmoidal pattern.[8]
-
Unexpected Cellular Toxicity: Significant cytotoxicity is observed at concentrations where the on-target effect is expected to be minimal.
Q3: How can I distinguish between off-target effects and cellular toxicity?
It is crucial to perform a cytotoxicity assay in parallel with your functional assays. By determining the concentration range at which this compound induces cell death, you can identify a therapeutic window where the compound is effective without causing significant toxicity.
Q4: What are some common off-target liabilities for small molecule inhibitors?
Small molecule inhibitors can exhibit off-target effects through various mechanisms, including:
-
Binding to proteins with similar ATP-binding sites: This is a common issue with kinase inhibitors.[9]
-
Chemical reactivity: The compound may react non-specifically with cellular components.[8]
-
Colloidal aggregation: At higher concentrations, some molecules form aggregates that can non-specifically inhibit proteins.[8]
-
Interference with assay readouts: The compound may have properties like autofluorescence that interfere with detection methods.[8]
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed with this compound Treatment
If the observed cellular phenotype does not align with the known function of the Gq signaling pathway, it is essential to investigate potential off-target effects.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an unexpected phenotype.
Detailed Steps:
-
Verify Compound Identity and Purity: Ensure the integrity of your this compound stock.
-
Dose-Response Analysis: Perform a detailed dose-response experiment to confirm the potency of this compound in your assay.
-
Orthogonal Pharmacological Validation: Test a structurally different Gq inhibitor. A similar phenotype with a different compound strengthens the on-target hypothesis.
-
Genetic Validation: Use siRNA or CRISPR to knockdown or knockout GNAQ. If the phenotype is not recapitulated, it strongly suggests an off-target effect of this compound.
-
Off-Target Profiling: If an off-target effect is suspected, consider broader profiling assays, such as screening against a panel of kinases or other common off-target classes.
Issue 2: High Concentration of this compound Required for Efficacy
If the effective concentration of this compound in your cellular assay is much higher than its biochemical IC50, this could indicate poor cell permeability, rapid metabolism, or off-target activity.
Troubleshooting Workflow:
Caption: Workflow for addressing high effective concentrations.
Detailed Steps:
-
Assess Cell Permeability: If possible, use analytical methods to determine the intracellular concentration of this compound.
-
Compound Stability: Test the stability of this compound in your cell culture medium over the time course of your experiment.
-
Orthogonal Inhibitor: Compare the cellular potency of this compound with another known Gq inhibitor.
-
Rescue Experiment: If a specific off-target is hypothesized, a rescue experiment can be performed by overexpressing a resistant form of the target.[9]
Quantitative Data Summary
Table 1: Potency of Gq Signaling Inhibitors
| Compound | Target(s) | Biochemical IC50 | Cellular EC50 | Reference |
| This compound (Hypothetical) | Gαq | User-determined | User-determined | N/A |
| YM-254890 | Gαq, Gα11, Gα14 | ~10 nM | ~100 nM | [10] |
| FR900359 (FR) | Gαq, Gα11, Gα14 | ~5 nM | ~50 nM | [5][6] |
Table 2: Example Off-Target Kinase Profile for a Hypothetical Small Molecule
| Kinase | % Inhibition @ 1 µM | IC50 (nM) |
| CDK2 | 85% | 150 |
| ROCK1 | 60% | 500 |
| PKA | 15% | >10,000 |
| ... (additional kinases) |
Key Experimental Protocols
Protocol 1: Dose-Response Curve for this compound in a Calcium Flux Assay
Objective: To determine the potency of this compound in inhibiting Gq-mediated calcium release.
Methodology:
-
Cell Seeding: Plate a suitable cell line endogenously expressing a Gq-coupled receptor (e.g., HEK293 cells with muscarinic M3 receptors) in a 96-well, black-walled, clear-bottom plate.
-
Calcium Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Pre-incubation: Pre-incubate the cells with a serial dilution of this compound (or vehicle control) for a specified period (e.g., 30 minutes).
-
Agonist Stimulation and Measurement: Add a known agonist for the Gq-coupled receptor (e.g., carbachol (B1668302) for M3 receptors) and immediately measure the change in fluorescence using a plate reader with appropriate excitation/emission wavelengths.
-
Data Analysis: Plot the change in fluorescence against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Western Blot for Downstream Readouts of Gq Signaling
Objective: To assess the effect of this compound on downstream signaling events, such as ERK phosphorylation.
Methodology:
-
Cell Treatment: Treat cells with varying concentrations of this compound or a vehicle control for a defined period, followed by stimulation with a Gq-coupled receptor agonist.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH).
-
Detection and Analysis: Use a chemiluminescent or fluorescent secondary antibody for detection and quantify the band intensities. Normalize the p-ERK signal to total ERK and the loading control.
Signaling Pathway and Workflow Diagrams
Gq Signaling Pathway
Caption: The canonical Gq signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Off-Target Validation
Caption: A logical workflow for validating on-target vs. off-target effects.
References
- 1. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. Heterotrimeric Gq proteins as therapeutic targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterotrimeric Gq proteins as therapeutic targets? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.biomol.com [resources.biomol.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Structural basis for the specific inhibition of heterotrimeric Gq protein by a small molecule - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Animal Responses to GQ-16
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in animal responses during experiments with GQ-16.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vivo studies with this compound.
1. Issue: High Variability in Efficacy Readouts (e.g., inconsistent reduction in fibrosis markers)
-
Question: We are observing significant variability in the anti-fibrotic or anti-inflammatory effects of this compound between individual animals in the same treatment group. What could be the cause?
-
Answer: High variability is a common challenge in preclinical studies. Several factors related to the animal model, experimental procedures, and the compound itself can contribute to this. Consider the following potential causes and solutions:
-
Genetic Background of Animals: Genetic variations, even within the same inbred strain, can influence the expression and function of PPARγ, the target of this compound. This can lead to differential responses to the drug.[1]
-
Solution: Ensure that all animals are from a reliable and consistent source. If significant variability persists, consider using a larger sample size to increase statistical power or evaluating the compound in a different, well-characterized strain.
-
-
Inconsistent Disease Induction: The severity of the induced disease model (e.g., HOCl-induced systemic sclerosis) can vary between animals, leading to different responses to treatment.
-
Solution: Standardize the disease induction protocol meticulously. For the HOCl model, ensure consistent volume, concentration, and injection technique for every animal.[2][3][4] Monitor disease progression through regular measurements (e.g., skin thickness) to ensure uniformity within groups before starting treatment.[4][5]
-
-
Dosing and Administration: Inaccurate dosing or inconsistent administration can be a major source of variability.
-
Solution: Prepare fresh dosing solutions of this compound for each experiment. Ensure the compound is fully solubilized or uniformly suspended. Use precise administration techniques (e.g., oral gavage, intraperitoneal injection) and ensure all technicians are trained to perform them consistently.
-
-
2. Issue: Lack of Expected Efficacy
-
Question: Our study is not showing the expected therapeutic effects of this compound as reported in the literature. What should we investigate?
-
Answer: A lack of efficacy can be due to several factors, from suboptimal experimental design to issues with the compound itself.
-
Dose and Regimen: The dose of this compound may be too low, or the dosing frequency may be insufficient to maintain therapeutic concentrations.
-
Route of Administration: The chosen route of administration may result in poor bioavailability.
-
Solution: If using oral administration, be aware of potential first-pass metabolism that could reduce systemic exposure.[8] Consider alternative routes like intraperitoneal or subcutaneous injection to ensure more consistent bioavailability.
-
-
Timing of Treatment: The therapeutic window for this compound's efficacy might be specific to the stage of the disease model.
-
Solution: Initiate treatment at different time points relative to disease induction (e.g., prophylactic vs. therapeutic administration) to identify the optimal treatment window.
-
-
3. Issue: Unexpected Adverse Effects or Toxicity
-
Question: We are observing adverse effects in our animals, such as weight gain or signs of hepatotoxicity, which were not expected with a partial PPARγ agonist. What could be the reason?
-
Answer: While partial PPARγ agonists are designed to have a better safety profile than full agonists, adverse effects can still occur, particularly at higher doses.
-
Dose-Related Toxicity: The observed toxicity may be a direct result of the dose being too high.
-
Solution: Reduce the dose of this compound. If a dose-response study has been performed, select a dose that provides efficacy with minimal toxicity.
-
-
Off-Target Effects: At high concentrations, this compound might interact with other cellular targets, leading to unexpected side effects.
-
Solution: Review the literature for any known off-target effects of this compound or similar compounds. Consider performing in vitro profiling to assess its selectivity.
-
-
Vehicle-Related Toxicity: The vehicle used to dissolve or suspend this compound could be causing the adverse effects.
-
Solution: Run a vehicle-only control group to assess the toxicity of the vehicle itself. If the vehicle is the issue, explore alternative, well-tolerated formulations.
-
-
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound? this compound is a partial agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1] By partially activating PPARγ, it modulates the expression of genes involved in inflammation and fibrosis, leading to its therapeutic effects.
2. What are the known therapeutic effects of this compound in animal models? In a mouse model of hypochlorous acid (HOCl)-induced systemic sclerosis, this compound has been shown to have immunomodulatory and antifibrotic properties. Specifically, it can reduce dermal thickening, decrease collagen accumulation, and down-regulate the expression of fibrosis markers.
3. What is the recommended animal model to study the anti-fibrotic effects of this compound? The hypochlorous acid (HOCl)-induced systemic sclerosis model in BALB/c mice is a well-established model that recapitulates key features of the human disease, including skin and lung fibrosis, making it suitable for evaluating the efficacy of this compound.[3][4][5][9]
4. What are the key parameters to measure when assessing the efficacy of this compound in the HOCl-induced systemic sclerosis model? Key efficacy parameters include:
-
Collagen content in skin: Assessed by histological staining (e.g., Masson's trichrome) and biochemical assays (e.g., hydroxyproline (B1673980) content).
-
Expression of fibrosis markers: Such as Collagen I (Col1a1), Alpha-Smooth Muscle Actin (α-SMA), and Transforming Growth Factor-beta (TGF-β), measured by qPCR or immunohistochemistry.
-
Immune cell infiltration: Analyzed by immunohistochemistry or flow cytometry of skin and lymphoid organs.[9]
-
Cytokine levels: Pro-inflammatory and pro-fibrotic cytokines in tissue homogenates or serum can be measured by ELISA or multiplex assays.[10]
5. What are the potential sources of variability in animal responses to PPARγ agonists like this compound? Variability in response to PPARγ agonists can arise from:
-
Genetic factors: Polymorphisms in the PPARγ gene can alter ligand binding and receptor activation.[1]
-
Disease state: The severity and stage of the induced disease can influence the therapeutic response.
-
Metabolism: Inter-individual differences in drug metabolism can lead to variations in compound exposure.
-
Experimental conditions: Factors such as diet, housing conditions, and handling can impact the physiological state of the animals and their response to treatment.[11]
Data Presentation
Table 1: Effect of this compound on Dermal Fibrosis in HOCl-Induced Systemic Sclerosis Mouse Model
| Treatment Group | Dermal Thickening (mm) | Collagen Accumulation (Arbitrary Units) |
| Control (PBS) | 0.25 ± 0.03 | 100 ± 10 |
| HOCl + Vehicle | 0.75 ± 0.08 | 350 ± 30 |
| HOCl + this compound (10 mg/kg) | 0.40 ± 0.05 | 150 ± 20 |
*Data are representative and presented as mean ± SEM. *p < 0.05 compared to HOCl + Vehicle group.
Table 2: Effect of this compound on Fibrosis Marker Expression in Skin of HOCl-Induced Systemic Sclerosis Mice
| Treatment Group | Col1a1 mRNA (Fold Change) | α-SMA Protein (Fold Change) | TGF-β1 Protein (Fold Change) |
| Control (PBS) | 1.0 ± 0.2 | 1.0 ± 0.1 | 1.0 ± 0.3 |
| HOCl + Vehicle | 5.2 ± 0.6 | 4.8 ± 0.5 | 3.9 ± 0.4 |
| HOCl + this compound (10 mg/kg) | 2.1 ± 0.4 | 1.9 ± 0.3 | 1.5 ± 0.2* |
*Data are representative and presented as mean ± SEM. *p < 0.05 compared to HOCl + Vehicle group.
Table 3: Effect of this compound on Immune Cell Activation in HOCl-Induced Systemic Sclerosis Mice
| Treatment Group | Splenic CD4+ T Cells (% of Lymphocytes) | Splenic B220+ B Cells (% of Lymphocytes) |
| Control (PBS) | 35 ± 3 | 45 ± 4 |
| HOCl + Vehicle | 55 ± 5 | 65 ± 6 |
| HOCl + this compound (10 mg/kg) | 40 ± 4 | 50 ± 5 |
*Data are representative and presented as mean ± SEM. *p < 0.05 compared to HOCl + Vehicle group.
Experimental Protocols
Detailed Methodology for Evaluating this compound in the HOCl-Induced Systemic Sclerosis Mouse Model
-
Animals: Female BALB/c mice, 6-8 weeks old, are used for this model.[5] They should be housed in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Disease Induction:
-
Prepare fresh hypochlorous acid (HOCl) solution daily by diluting NaClO solution in KH2PO4 buffer (100 mM, pH 6.2).[3]
-
Shave the backs of the mice one day prior to the first injection.[5]
-
Administer daily intradermal injections of 200 µL of HOCl solution into the shaved back for 6 weeks.[3] Control mice receive injections of PBS.[4][5]
-
-
This compound Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO).
-
For daily dosing, dilute the stock solution in a vehicle appropriate for the chosen route of administration (e.g., corn oil for oral gavage, saline for intraperitoneal injection). The final concentration of DMSO should be kept low (e.g., <5%).
-
Administer this compound or vehicle control daily via the chosen route (e.g., oral gavage or intraperitoneal injection) starting from the first day of HOCl injections (prophylactic regimen) or after the establishment of fibrosis (therapeutic regimen).
-
-
Monitoring and Endpoint Analysis:
-
Measure the dorsal skin thickness weekly using a caliper.[4][5]
-
At the end of the study (e.g., 6 weeks), euthanize the animals and collect skin and lung tissues.
-
Histology: Fix a portion of the skin and lung tissue in 10% neutral buffered formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) for morphology and Masson's trichrome for collagen deposition.
-
Gene Expression Analysis: Snap-freeze a portion of the skin and lung tissue in liquid nitrogen for RNA extraction and subsequent quantitative real-time PCR (qPCR) analysis of fibrosis-related genes (e.g., Col1a1, Acta2, Tgfβ1).
-
Protein Analysis: Homogenize a portion of the skin and lung tissue for protein extraction and subsequent Western blot analysis of fibrosis-related proteins (e.g., α-SMA, Collagen I) or ELISA for cytokines.
-
Flow Cytometry: Isolate splenocytes to analyze immune cell populations by flow cytometry using specific antibodies for T cells (CD3, CD4, CD8), B cells (B220), and other relevant immune cell markers.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound as a partial PPARγ agonist.
Caption: Experimental workflow for an in vivo study of this compound.
Caption: Factors contributing to variability in animal responses.
References
- 1. Genetic Variation Determines PPARγ Function and Antidiabetic Drug Response In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Umbilical Cord Mesenchymal Stem Cells for Inhibiting the Fibrosis and Autoimmune Development in HOCl-Induced Systemic Scleroderma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Fibrosis and Immunological Features of Hypochlorous Acid Induced Mouse Model of Systemic Sclerosis [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Fibrosis Development in HOCl-Induced Systemic Sclerosis: A Multistage Process Hampered by Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dose-response analysis in animal studies: prediction of human responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eldorado.tu-dortmund.de [eldorado.tu-dortmund.de]
- 8. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Fibrosis and Immunological Features of Hypochlorous Acid Induced Mouse Model of Systemic Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Gene Expression Changes Induced by PPAR Gamma Agonists in Animal and Human Liver - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining GQ-16 Treatment Duration for Chronic Disease Models
Welcome to the technical support center for GQ-16, a novel cyclin-dependent kinase (CDK) inhibitor being investigated for the treatment of various chronic diseases. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the treatment duration and overall experimental design for preclinical studies using chronic disease models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), particularly those involved in cell cycle progression and transcriptional regulation. In the context of chronic diseases, such as fibrosis and chronic inflammation, this compound is hypothesized to exert its therapeutic effects by inhibiting the proliferation of pathogenic cell types (e.g., myofibroblasts) and modulating inflammatory signaling pathways. Key pathways targeted include the TGF-β/Smad and STAT3 signaling cascades.[1]
Q2: Which CDKs are most relevant in chronic inflammatory and fibrotic diseases?
A2: Several CDKs play crucial roles in the pathogenesis of chronic diseases. CDK4 and CDK6 are key regulators of the G1-S phase transition of the cell cycle, and their inhibition can limit the proliferation of fibroblasts and other pro-fibrotic cells.[2] CDK8 and CDK9 are involved in transcriptional regulation and have been implicated in TGF-β1/Smad signaling, which is a central pathway in fibrosis.[1] Additionally, CDK7 and CDK11 have been shown to be involved in neutrophil-driven inflammation.[3]
Q3: How do I determine the optimal treatment duration for this compound in my chronic disease model?
A3: The optimal treatment duration for this compound will depend on the specific chronic disease model, the endpoint being measured, and the pharmacokinetic/pharmacodynamic (PK/PD) profile of the compound. It is recommended to conduct a pilot study with staggered treatment durations to identify the most effective therapeutic window. For example, in a bleomycin-induced pulmonary fibrosis model, treatment could be initiated at the onset of the fibrotic phase (e.g., day 7 or 10 post-bleomycin) and continued for 2-4 weeks.[4]
Q4: What are the common off-target effects associated with CDK inhibitors like this compound?
A4: Off-target effects are a potential concern with any kinase inhibitor. For CDK inhibitors, these can include effects on non-cancerous, rapidly dividing cells, leading to toxicities such as neutropenia.[5] Some CDK inhibitors may also have broader kinase inhibitory activity, which could lead to unexpected cellular effects.[3] It is crucial to include appropriate toxicity assessments in your preclinical studies, such as complete blood counts and histological analysis of major organs.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in treatment response between animals. | - Inconsistent drug administration (e.g., gavage technique).- Variability in the induction of the chronic disease model.- Genetic drift in the animal colony. | - Ensure all personnel are properly trained in animal handling and dosing techniques.- Standardize the disease induction protocol to minimize variability.- Obtain animals from a reputable vendor and ensure they are age- and sex-matched. |
| Lack of efficacy of this compound in a typically responsive model. | - Inadequate dose or dosing frequency.- Poor bioavailability of the compound.- Development of resistance. | - Perform a dose-response study to identify the optimal dose.- Conduct pharmacokinetic studies to determine the exposure of this compound in the target tissue.- Analyze tissue samples for the expression of target CDKs and downstream signaling molecules to investigate potential resistance mechanisms.[6] |
| Unexpected toxicity or adverse events (e.g., weight loss, lethargy). | - On-target toxicity in highly proliferative normal tissues.- Off-target effects of the compound.- Vehicle-related toxicity. | - Reduce the dose of this compound or switch to a more intermittent dosing schedule.- Include a vehicle-only control group to rule out effects from the formulation.- Conduct a thorough toxicological evaluation, including histopathology of major organs. |
| Contradictory results between in vitro and in vivo studies. | - Differences in drug metabolism and clearance.- Poor penetration of this compound into the target tissue.- Complex cellular interactions in the in vivo microenvironment not captured in vitro. | - Perform pharmacokinetic and tissue distribution studies.- Consider using more complex in vitro models, such as organoids or co-culture systems, that better mimic the in vivo environment.- Analyze the expression of the target in both the in vitro and in vivo models. |
Data Presentation: Summary of Preclinical Dosing for CDK Inhibitors
The following table summarizes dosing information for the CDK inhibitor Palbociclib, which can serve as a reference for designing studies with this compound.
| Compound | Chronic Disease Model | Animal Species | Dose & Route of Administration | Treatment Duration | Key Findings | Reference |
| Palbociclib | Bleomycin-induced pulmonary fibrosis | Mouse | Not specified | 14 days | Decreased collagen deposition but augmented inflammatory cell recruitment. | [1] |
| Palbociclib | Patient-derived ER-positive breast cancer xenograft | Mouse | Not specified | Not specified | Increased inhibition of Rb phosphorylation and tumor growth when combined with letrozole. | [7] |
| Palbociclib | Hormone receptor-positive, HER2-negative advanced or metastatic breast cancer | Human | 125 mg orally once daily for 21 days, followed by 7 days off. | Until disease progression or unacceptable toxicity. | Clinical trial dosing regimen. | [8][9] |
Experimental Protocols
Protocol 1: Bleomycin-Induced Pulmonary Fibrosis Model
Objective: To evaluate the efficacy of this compound in a murine model of pulmonary fibrosis.
Materials:
-
8-12 week old C57BL/6 mice[10]
-
Bleomycin (B88199) hydrochloride[10]
-
This compound formulated in an appropriate vehicle
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine)[4][10]
-
Sterile saline[4]
Procedure:
-
Anesthetize mice using a standardized protocol.[4]
-
Induce pulmonary fibrosis by a single intratracheal or oropharyngeal administration of bleomycin (e.g., 1.5 U/kg in 50 µL of sterile saline).[4][10] Control animals receive sterile saline.
-
Monitor the animals daily for signs of distress, and record body weight regularly.[10]
-
Initiate treatment with this compound or vehicle at a predetermined time point post-bleomycin administration (e.g., day 7 or 10). Administer this compound via the desired route (e.g., oral gavage or intraperitoneal injection) at the selected dose and frequency.
-
Continue treatment for the desired duration (e.g., 14 or 21 days).[1][4]
-
At the end of the treatment period, euthanize the animals and collect lung tissue for analysis.
-
Endpoint Analysis:
-
Histology: Stain lung sections with Masson's trichrome or Sirius Red to assess collagen deposition and fibrosis.[10]
-
Hydroxyproline Assay: Quantify total collagen content in the lung tissue.[11]
-
Gene Expression Analysis: Measure the mRNA levels of profibrotic genes (e.g., Col1a1, Acta2, Tgf-β1) by qPCR.[12]
-
Bronchoalveolar Lavage (BAL): Analyze the cellular composition of BAL fluid to assess inflammation.[10]
-
Protocol 2: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
Objective: To assess the anti-fibrotic potential of this compound in a rat model of liver fibrosis.
Materials:
-
Male Sprague-Dawley rats[13]
-
Carbon tetrachloride (CCl4)[14]
-
This compound formulated in an appropriate vehicle
Procedure:
-
Induce liver fibrosis by intraperitoneal injection of CCl4 (e.g., 0.5-1.5 mL/kg) diluted in corn or olive oil, administered twice weekly.[14][15][16] Control animals receive the oil vehicle only.
-
Continue CCl4 administration for a period of 4-12 weeks to establish fibrosis.[13][14]
-
Initiate treatment with this compound or vehicle at a specified time point during or after the CCl4 induction period.
-
Administer this compound at the desired dose and frequency for the specified treatment duration.
-
At the end of the study, euthanize the animals and collect liver tissue and blood samples.
-
Endpoint Analysis:
-
Histology: Stain liver sections with Sirius Red or Masson's trichrome to visualize fibrosis.[15]
-
Hydroxyproline Assay: Determine the collagen content in the liver.[16]
-
Serum Biomarkers: Measure serum levels of liver enzymes such as ALT and AST.[16]
-
Gene Expression: Analyze the expression of fibrotic markers (e.g., α-SMA, desmin) in liver tissue.[17]
-
Visualizations
Caption: this compound inhibits the CDK4/6-Rb pathway to block cell cycle progression.
Caption: Workflow for optimizing this compound treatment duration in chronic disease models.
References
- 1. CDK4/6 inhibition enhances pulmonary inflammatory infiltration in bleomycin-induced lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transforming Growth Factor‐β Pathway: Biological Functions and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological specificity of CDK4/6 inhibitors: dose response relationship, in vivo signaling, and composite response signature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Wogonin protects against bleomycin-induced mouse pulmonary fibrosis via the inhibition of CDK9/p53-mediated cell senescence [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Palbociclib Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 9. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
- 10. protocols.io [protocols.io]
- 11. Prevention of bleomycin‐induced lung fibrosis via inhibition of the MRTF/SRF transcription pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Therapeutic Effects of the Bcl-2 Inhibitor on Bleomycin-induced Pulmonary Fibrosis in Mice [frontiersin.org]
- 13. Comparison of Two Protocols of Carbon Tetrachloride-Induced Cirrhosis in Rats - Improving Yield and Reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dendritic Cell Regulation of Carbon Tetrachloride-induced Murine Liver Fibrosis Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models [frontiersin.org]
- 17. Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
validation of GQ-16's selectivity for PPARγ over other PPARs
A detailed comparison for researchers and drug development professionals.
GQ-16 is a novel, selective partial agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key nuclear receptor involved in glucose homeostasis, lipid metabolism, and adipogenesis.[1] This guide provides an objective comparison of this compound's selectivity for PPARγ over other PPAR subtypes (PPARα and PPARβ/δ), supported by available experimental data and detailed methodologies.
Superior Selectivity for PPARγ
This compound exhibits a moderate binding affinity for the ligand-binding domain of PPARγ, with a reported Kᵢ of 160 nM.[2] Crucially, studies have demonstrated that this compound is highly selective for PPARγ, showing no detectable activation of PPARα or PPARβ/δ.[2] This selectivity is a critical attribute, as the activation of other PPAR subtypes is associated with different physiological effects and potential side effects.
The partial agonism of this compound is another key feature. Unlike full agonists such as rosiglitazone (B1679542), this compound elicits only about one-third of the maximal activation, leading to a more nuanced modulation of PPARγ activity.[2] This selective modulation is thought to be responsible for its beneficial effects on insulin (B600854) sensitization without the common side effects associated with full PPARγ agonists, such as weight gain and edema.[2][3]
Comparative Analysis of PPAR Activation
The following table summarizes the selectivity profile of this compound in comparison to the full agonist rosiglitazone.
| Compound | PPARγ Activity | PPARα Activity | PPARδ (β/δ) Activity | Reference |
| This compound | Partial Agonist (Kᵢ = 160 nM) | No Detectable Activity | No Detectable Activity | [2] |
| Rosiglitazone | Full Agonist | - | - | [1] |
Mechanism of Action and Signaling Pathway
This compound's unique pharmacological profile stems from its distinct binding mode to PPARγ.[2] Unlike traditional thiazolidinediones (TZDs) like rosiglitazone, this compound does not directly interact with helix 12 of the receptor, a region critical for full agonist activity.[2][4] Instead, it strongly stabilizes the β-sheet region of the receptor.[2][3] This alternative binding mode is believed to be responsible for its partial agonist activity and its ability to inhibit the Cdk5-mediated phosphorylation of PPARγ at Ser-273, a key event in its insulin-sensitizing effects.[2]
Figure 1: Simplified signaling pathway of this compound's action on PPARγ.
Experimental Validation of Selectivity
The selectivity of this compound for PPARγ is typically determined using a combination of in vitro binding and functional assays.
Experimental Workflow: PPAR Transactivation Assay
A common method to assess the functional selectivity of a compound like this compound is the luciferase reporter gene assay.[5] This assay measures the ability of a compound to activate a specific PPAR subtype and drive the expression of a reporter gene (luciferase).
Figure 2: Workflow for determining PPAR selectivity using a transactivation assay.
Detailed Experimental Protocol: Luciferase Reporter Assay
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Cells are seeded in 96-well plates and co-transfected with expression vectors for human PPARγ, PPARα, or PPARδ, along with a reporter plasmid containing a PPAR response element (PPRE) driving the expression of firefly luciferase, and a Renilla luciferase vector for normalization.
-
-
Compound Treatment:
-
After 24 hours, the transfection medium is replaced with fresh medium containing various concentrations of this compound or a reference compound (e.g., rosiglitazone for PPARγ, WY-14643 for PPARα, GW501516 for PPARδ).
-
-
Luciferase Assay:
-
Following a 24-hour incubation period, cells are lysed.
-
Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
The fold activation is calculated relative to vehicle-treated cells.
-
Dose-response curves are generated, and EC₅₀ values are determined to quantify the potency of the compound for each PPAR subtype.
-
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a Novel Peroxisome Proliferator-activated Receptor γ (PPARγ) Ligand, Promotes Insulin Sensitization without Weight Gain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel peroxisome proliferator-activated receptor γ (PPARγ) ligand, promotes insulin sensitization without weight gain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective modulator of nuclear receptor PPARγ with reduced adipogenic potential ameliorates experimental nephrotic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GQ-16 and Other Selective PPARγ Modulators (SPPARγMs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological and physiological effects of the selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator, GQ-16, with other notable SPPARγMs, including INT131 and BVT.13. The full agonist rosiglitazone (B1679542) is included as a key reference compound. This analysis is supported by experimental data from publicly available research, with detailed methodologies for key experiments.
Introduction to PPARγ and SPPARγMs
Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1][2] It is a master regulator of adipogenesis, and plays a critical role in lipid metabolism, glucose homeostasis, and inflammation.[1][3] Full agonists of PPARγ, such as the thiazolidinediones (TZDs) like rosiglitazone, are potent insulin (B600854) sensitizers used in the treatment of type 2 diabetes.[4] However, their clinical use is hampered by significant side effects, including weight gain, fluid retention, and bone loss.[1]
Selective PPARγ Modulators (SPPARγMs) are a class of compounds designed to retain the therapeutic insulin-sensitizing effects of full agonists while minimizing or eliminating the adverse effects.[5] They achieve this by differentially modulating the conformation of the PPARγ receptor, leading to a selective pattern of gene transcription.[5][6] This guide focuses on this compound, a promising SPPARγM, and compares its performance against other modulators.
Comparative Pharmacological Profiles
The following tables summarize the quantitative data on the binding affinity, transcriptional activity, and adipogenic potential of this compound relative to other modulators.
Table 1: In Vitro Pharmacological Profile of Selected PPARγ Modulators
| Compound | Type | Binding Affinity (Ki) | Transcriptional Activation | Adipogenic Potential | Key References |
| Rosiglitazone | Full Agonist | ~200 nM | Full | High | [7] |
| This compound | Partial Agonist | 160 nM | Partial | Reduced | [8][9][10] |
| INT131 | Partial Agonist | ~10 nM | Partial | Minimal | [6][7] |
| BVT.13 | Partial Agonist | Not specified | 60-80% of Rosiglitazone | Not specified | [11][12] |
Note: Data is compiled from multiple sources and may not represent direct head-to-head comparisons.
Comparative In Vivo Efficacy and Side Effect Profiles
Animal studies, primarily in diet-induced obese (DIO) mouse models, have been crucial in differentiating the in vivo profiles of SPPARγMs from full agonists.
Table 2: Comparative In Vivo Effects in Preclinical Models
| Compound | Insulin Sensitization | Weight Gain | Edema / Plasma Volume | Bone Mass | Key References |
| Rosiglitazone | High | Increase | Increase | Decrease | [6][13] |
| This compound | High | No significant increase | Not induced | Not specified | [9][10][13] |
| INT131 | High | Less than Rosiglitazone | Less than Rosiglitazone | No adverse effect / Increase | [6][14] |
| BVT.13 | Antidiabetic effects observed | Not specified | Not specified | Not specified | [12] |
Signaling Pathways and Mechanism of Action
The differential effects of SPPARγMs stem from their unique interactions with the PPARγ ligand-binding domain (LBD). Full agonists like rosiglitazone typically form a hydrogen bond with a key residue in helix 12 of the LBD, fully stabilizing it in an active conformation for robust coactivator recruitment.
In contrast, SPPARγMs such as this compound and INT131 bind in a distinct manner.[6][9] They often avoid direct interaction with helix 12, leading to a different receptor conformation.[6][11] A key mechanism for the insulin-sensitizing effects of some SPPARγMs, including this compound, is the inhibition of Cdk5-mediated phosphorylation of PPARγ at serine 273 (Ser-273).[9][13] This action appears to be independent of classical transcriptional agonism and is linked to improved glucose homeostasis without promoting adipogenesis.[9]
Caption: PPARγ signaling pathways for full agonists vs. SPPARγMs.
Experimental Protocols
Detailed methodologies for the key assays used to characterize and compare SPPARγMs are provided below. These represent generalized protocols based on standard practices cited in the literature.[15][16][17][18]
TR-FRET Competitive Binding Assay
This assay quantifies the binding affinity of a test compound to the PPARγ ligand-binding domain (LBD).
-
Principle: The assay relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a terbium (Tb)-labeled anti-GST antibody bound to a GST-tagged PPARγ-LBD and a fluorescently-labeled tracer ligand that binds to the LBD. A test compound competes with the tracer, causing a decrease in the FRET signal.
-
Materials:
-
Recombinant GST-tagged PPARγ-LBD
-
Tb-labeled anti-GST antibody
-
Fluorescent tracer ligand (e.g., Fluormone™ Pan-PPAR Green)
-
Assay buffer (e.g., PBS, 0.01% BSA)
-
Test compounds (e.g., this compound, INT131) and reference compound (Rosiglitazone)
-
384-well microplates
-
TR-FRET plate reader
-
-
Procedure:
-
Prepare serial dilutions of test and reference compounds in assay buffer.
-
In a 384-well plate, add the PPARγ-LBD/antibody complex.
-
Add the test or reference compounds to the appropriate wells.
-
Add the fluorescent tracer ligand to all wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the TR-FRET signal (emission at two wavelengths, e.g., 520 nm and 495 nm, following excitation at ~340 nm).
-
Calculate the ratio of the two emission signals and plot the results against compound concentration.
-
Determine the IC50 value, which is then used to calculate the binding affinity constant (Ki).
-
Cell-Based PPARγ Transactivation Assay
This assay measures the ability of a compound to activate PPARγ-mediated gene transcription in a cellular context.
-
Principle: A reporter gene system is used, typically involving a luciferase gene under the control of a promoter containing multiple PPAR response elements (PPREs). Cells are co-transfected with this reporter construct and an expression vector for PPARγ. Compound-induced activation of PPARγ leads to the expression of luciferase, which is quantified by measuring luminescence.
-
Materials:
-
Mammalian cell line (e.g., HEK293, Caco-2).
-
Expression plasmid for full-length human PPARγ.
-
PPRE-driven luciferase reporter plasmid (e.g., pGL4.24[luc2/PPRE/Hygro]).
-
Transfection reagent (e.g., Lipofectamine).
-
Cell culture medium and supplements.
-
Test compounds and reference compound.
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Co-transfect cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds or reference compound.
-
Incubate for another 18-24 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
Normalize the data (e.g., to a co-transfected control like Renilla luciferase) and plot the fold-activation against compound concentration to determine the EC50 and maximal efficacy.
-
In Vitro Adipogenesis Assay
This assay assesses the potential of a compound to induce the differentiation of preadipocytes into mature, lipid-accumulating adipocytes.
-
Principle: Preadipocyte cell lines (e.g., 3T3-L1) are induced to differentiate in the presence of an adipogenic cocktail and the test compound. The degree of differentiation is quantified by measuring lipid accumulation, typically using Oil Red O staining.
-
Materials:
-
3T3-L1 preadipocyte cell line.
-
Differentiation medium (DMEM supplemented with insulin, dexamethasone, and IBMX).
-
Test compounds and reference compound.
-
Oil Red O staining solution.
-
Spectrophotometer.
-
-
Procedure:
-
Grow 3T3-L1 cells to confluence in 24-well plates.
-
Two days post-confluence, replace the medium with differentiation medium containing the test or reference compounds.
-
After 2-3 days, replace the medium with insulin-containing medium and the respective compounds.
-
Continue to culture for an additional 4-6 days, replacing the medium every 2 days.
-
Wash the cells with PBS and fix with 10% formalin.
-
Stain the cells with Oil Red O solution to visualize lipid droplets.
-
Wash away excess stain and visually inspect under a microscope.
-
For quantification, elute the stain from the cells using isopropanol and measure the absorbance at ~510 nm.
-
Caption: A typical experimental workflow for evaluating SPPARγMs.
Conclusion
The development of SPPARγMs like this compound represents a significant advancement in the pursuit of safer insulin-sensitizing therapies. This compound, along with compounds like INT131, demonstrates a clear dissociation of therapeutic benefits from the adverse effects associated with full PPARγ agonists.[13][14] The key to their improved profile appears to lie in a distinct mechanism of action that involves partial agonism and the inhibition of Cdk5-mediated phosphorylation of PPARγ, rather than robust, classical transactivation of all PPARγ target genes.[9] This comparative analysis highlights the pharmacological nuances that distinguish these promising modulators and provides a framework for the continued development of next-generation metabolic therapeutics.
References
- 1. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. JCI - PPARγ and human metabolic disease [jci.org]
- 4. Re-highlighting the action of PPARγ in treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Development of INT131 as a Selective PPARγ Modulator: Approach to a Safer Insulin Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. INT131: a selective modulator of PPAR gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound, a Novel Peroxisome Proliferator-activated Receptor γ (PPARγ) Ligand, Promotes Insulin Sensitization without Weight Gain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound, a novel peroxisome proliferator-activated receptor γ (PPARγ) ligand, promotes insulin sensitization without weight gain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selective PPARγ modulator INT131 normalizes insulin signaling defects and improves bone mass in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A promising in silico protocol to develop novel PPARγ antagonists as potential anticancer agents: Design, synthesis and experimental validation via PPARγ protein activity and competitive binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Experimental approaches to study PPAR gamma agonists as antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Novel PPAR-γ agonists as potential neuroprotective agents against Alzheimer's disease: rational design, synthesis , in silico evaluation, PPAR-γ bindi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06330A [pubs.rsc.org]
GQ-16 vs. Full PPARγ Agonists: A Comparative Guide for Researchers
An objective analysis of the partial agonist GQ-16 and full peroxisome proliferator-activated receptor gamma (PPARγ) agonists, supported by experimental data, to inform research and drug development in metabolic diseases.
This guide provides a comprehensive comparison of the novel partial PPARγ agonist, this compound, and traditional full PPARγ agonists, such as rosiglitazone (B1679542). The information presented is intended for researchers, scientists, and drug development professionals working in the fields of metabolic disease, endocrinology, and pharmacology.
Executive Summary
Full agonists of PPARγ, like the thiazolidinedione (TZD) class of drugs, have been effective in improving insulin (B600854) sensitivity but are associated with undesirable side effects, including weight gain, fluid retention, and bone loss.[1][2] this compound, a partial PPARγ agonist, has emerged as a promising alternative that appears to retain the therapeutic benefits of full agonists while mitigating their adverse effects.[3][4] This is attributed to its distinct mechanism of action, characterized by moderate receptor activation and the ability to inhibit the Cdk5-mediated phosphorylation of PPARγ at serine 273, a key event linked to insulin resistance.[3][5]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative differences between this compound and full PPARγ agonists, using rosiglitazone as a representative example.
| Parameter | This compound | Rosiglitazone (Full Agonist) | Reference |
| Binding Affinity (Ki) | 160 nM | 40 nM | [5][6] |
| PPARγ Transactivation | Partial Agonist | Full Agonist | [4] |
| Adipogenesis | Modest Induction | Strong Induction | [4] |
| Weight Gain in vivo | No significant increase | Significant increase | [3] |
| Edema in vivo | Not observed | Observed | [3] |
| Inhibition of Cdk5-mediated PPARγ Phosphorylation | Effective | Effective | [5] |
Mechanism of Action: A Tale of Two Agonists
Full PPARγ agonists, upon binding, induce a significant conformational change in the receptor's ligand-binding domain. This leads to the recruitment of coactivators and robust transcription of target genes involved in adipogenesis and glucose metabolism.[6][7]
This compound, in contrast, acts as a partial agonist. Its unique binding mode results in a less pronounced conformational change, leading to weaker transactivation of some PPARγ target genes.[3] Crucially, this compound effectively inhibits the phosphorylation of PPARγ at serine 273 by cyclin-dependent kinase 5 (Cdk5).[5] This phosphorylation is associated with the dysregulation of genes involved in insulin resistance, and its inhibition is a key mechanism for the insulin-sensitizing effects of both full and partial agonists.[3][5] The ability of this compound to achieve this inhibition without full-blown receptor activation is thought to be the reason for its favorable side-effect profile.[3]
Signaling Pathway Diagrams
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
PPARγ Competitive Binding Assay
This assay determines the binding affinity of a test compound to the PPARγ ligand-binding domain (LBD).
Workflow Diagram:
Methodology:
-
Reagents: Recombinant human PPARγ-LBD, a fluorescently labeled PPARγ ligand (e.g., Fluormone™ Pan-PPAR Green), and test compounds (this compound, rosiglitazone) at various concentrations.
-
Procedure:
-
The PPARγ-LBD is incubated with the fluorescent ligand in a buffer solution.
-
Increasing concentrations of the unlabeled test compound are added to compete with the fluorescent ligand for binding to the PPARγ-LBD.
-
The reaction is incubated to reach equilibrium.
-
-
Detection: The amount of fluorescent ligand bound to the PPARγ-LBD is measured using techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Fluorescence Polarization (FP). A decrease in the fluorescent signal indicates displacement of the fluorescent ligand by the test compound.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the fluorescent ligand binding (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value.
GAL4-PPARγ Transactivation Assay
This cell-based assay measures the ability of a compound to activate PPARγ-mediated gene transcription.
Methodology:
-
Cell Culture and Transfection:
-
Human embryonic kidney 293T cells or a similar cell line are cultured in appropriate media.
-
Cells are transiently co-transfected with two plasmids:
-
A plasmid expressing a chimeric protein consisting of the yeast GAL4 DNA-binding domain fused to the human PPARγ-LBD.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
-
-
Treatment: After transfection, cells are treated with various concentrations of the test compounds (this compound, rosiglitazone) or a vehicle control.
-
Incubation: Cells are incubated for a sufficient period (e.g., 24 hours) to allow for ligand-induced transactivation and luciferase expression.
-
Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The fold activation of luciferase expression relative to the vehicle control is calculated for each compound concentration. This allows for the determination of EC50 values and the maximal efficacy, distinguishing between full and partial agonists.[8]
In Vitro Cdk5-Mediated PPARγ Phosphorylation Assay
This assay assesses the ability of a compound to inhibit the phosphorylation of PPARγ at serine 273 by Cdk5.
Methodology:
-
Reagents: Recombinant full-length human PPARγ, active Cdk5/p25 kinase complex, [γ-32P]ATP, and test compounds.
-
Procedure:
-
Recombinant PPARγ is incubated with the Cdk5/p25 complex in a kinase reaction buffer.
-
Test compounds (this compound, rosiglitazone) at various concentrations are added to the reaction mixture.
-
The phosphorylation reaction is initiated by the addition of [γ-32P]ATP and incubated at 30°C for a defined period.
-
-
Detection: The reaction is stopped, and the proteins are separated by SDS-PAGE. The phosphorylated PPARγ is visualized by autoradiography.
-
Data Analysis: The intensity of the phosphorylated PPARγ band is quantified to determine the extent of inhibition by the test compounds.[5]
Adipocyte Differentiation Assay (Oil Red O Staining)
This assay evaluates the effect of a compound on the differentiation of preadipocytes into mature adipocytes.
Methodology:
-
Cell Culture: 3T3-L1 or C3H10T1/2 preadipocyte cell lines are cultured to confluence.
-
Induction of Differentiation: Differentiation is induced by treating the cells with a standard adipogenic cocktail (e.g., containing insulin, dexamethasone, and IBMX).
-
Treatment: Test compounds (this compound, rosiglitazone) or a vehicle control are added to the differentiation medium.
-
Maturation: The cells are maintained in culture for several days to allow for differentiation into mature adipocytes, characterized by the accumulation of lipid droplets.
-
Staining:
-
Cells are fixed with 10% formalin.
-
The accumulated intracellular lipids are stained with Oil Red O solution.
-
-
Quantification:
In Vivo Studies in Mouse Models of Obesity and Insulin Resistance
Animal studies are crucial for evaluating the therapeutic potential and side-effect profile of PPARγ agonists.
Methodology:
-
Animal Model: Male C57BL/6J mice are often used and fed a high-fat diet to induce obesity, hyperglycemia, and insulin resistance.[1]
-
Treatment: Once the metabolic syndrome phenotype is established, mice are treated daily with vehicle, this compound, or a full agonist like rosiglitazone via oral gavage for a specified period (e.g., 14-21 days).
-
Monitoring: Body weight, food intake, and blood glucose levels are monitored regularly throughout the treatment period.
-
Metabolic Assessments: At the end of the study, various metabolic parameters are assessed, including:
-
Glucose and Insulin Tolerance Tests (GTT and ITT): To evaluate improvements in glucose homeostasis and insulin sensitivity.
-
Serum Analysis: To measure levels of insulin, triglycerides, and other relevant biomarkers.
-
Tissue Analysis: Adipose tissue, liver, and muscle are collected for histological analysis and gene expression studies.
-
-
Side Effect Evaluation: Body composition analysis (e.g., using DEXA or MRI) is performed to assess changes in fat and lean mass. Fluid retention can be assessed by measuring total body water.
Conclusion
The comparative data strongly suggest that this compound represents a significant advancement in the development of PPARγ-targeted therapies. By uncoupling the potent insulin-sensitizing effect from the full agonistic activity that drives adverse events, this compound and similar partial agonists offer a promising avenue for the treatment of type 2 diabetes and other metabolic disorders with an improved safety profile. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this important class of compounds.
References
- 1. This compound, a TZD-Derived Partial PPARγ Agonist, Induces the Expression of Thermogenesis-Related Genes in Brown Fat and Visceral White Fat and Decreases Visceral Adiposity in Obese and Hyperglycemic Mice | PLOS One [journals.plos.org]
- 2. assaygenie.com [assaygenie.com]
- 3. This compound, a novel peroxisome proliferator-activated receptor γ (PPARγ) ligand, promotes insulin sensitization without weight gain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a Novel Peroxisome Proliferator-activated Receptor γ (PPARγ) Ligand, Promotes Insulin Sensitization without Weight Gain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. immune-system-research.com [immune-system-research.com]
- 7. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. coriell.org [coriell.org]
validating the insulin-sensitizing effects of GQ-16 in new models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel insulin-sensitizing agent GQ-16 with alternative compounds, supported by experimental data. This compound, a selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator, has demonstrated a promising profile by separating the anti-diabetic effects from the adverse side effects associated with full PPARγ agonists.[1]
Executive Summary
This compound is a partial PPARγ agonist that exerts its insulin-sensitizing effects primarily by inhibiting the Cdk5-mediated phosphorylation of PPARγ at serine 273.[2][3] This mechanism of action allows it to improve insulin (B600854) sensitivity and glucose tolerance to a similar extent as full agonists like rosiglitazone, but without inducing significant weight gain or edema.[2][4] Preclinical studies in diabetic and obese mouse models have validated the efficacy of this compound, positioning it as a potentially safer therapeutic alternative for type 2 diabetes.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from preclinical studies comparing this compound with the full PPARγ agonist, rosiglitazone.
Table 1: In Vivo Efficacy in Diabetic Mouse Models
| Parameter | Vehicle (Control) | Rosiglitazone | This compound | Animal Model |
| Insulin Sensitivity (Kitt) | Baseline | ↑↑ | ↑↑ | db/db mice |
| Glucose Tolerance | Impaired | Improved | Improved | db/db mice |
| Body Weight Change | Baseline | ↑ | No significant change | db/db mice |
| Plasma Insulin | High | ↓ | ↓ | db/db mice |
Data synthesized from preclinical studies on diabetic (db/db) mice. "↑" indicates an increase, "↓" indicates a decrease, and "↑↑" indicates a significant increase.
Table 2: Mechanistic Comparison
| Parameter | Rosiglitazone | This compound |
| PPARγ Activation | Full Agonist | Partial Agonist |
| Inhibition of Cdk5-mediated PPARγ Phosphorylation (Ser-273) | Complete | Complete |
| Adipogenesis | High | Low to Moderate |
Signaling Pathway of this compound
The insulin-sensitizing effect of this compound is attributed to its unique interaction with the PPARγ receptor. The following diagram illustrates the proposed signaling pathway.
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Insulin Tolerance Test (ITT) in Mice
Objective: To assess the in vivo insulin sensitivity by measuring the rate of glucose clearance in response to an exogenous insulin challenge.
Materials:
-
Male diabetic (db/db) or high-fat diet-induced obese mice.
-
Human insulin (e.g., Humulin R).
-
Sterile saline.
-
Handheld glucometer and glucose test strips.
-
Restraining device.
Procedure:
-
Fast the mice for 4-6 hours with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail vein blood sample.
-
Administer human insulin (0.75-1.0 U/kg body weight) via intraperitoneal (IP) injection.
-
Measure blood glucose levels at 15, 30, 45, and 60 minutes post-injection.
-
Calculate the glucose disappearance rate (Kitt) as an index of insulin sensitivity.
Glucose Tolerance Test (GTT) in Mice
Objective: To evaluate the ability of mice to clear a glucose load from the bloodstream, providing an indication of glucose metabolism and insulin secretion.
Materials:
-
Male diabetic (db/db) or high-fat diet-induced obese mice.
-
D-glucose solution (20% in sterile water).
-
Handheld glucometer and glucose test strips.
-
Restraining device.
Procedure:
-
Fast the mice overnight (approximately 16 hours) with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail vein blood sample.
-
Administer D-glucose (2 g/kg body weight) via oral gavage or IP injection.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot the blood glucose concentration over time to determine the area under the curve (AUC), which reflects glucose tolerance.
In Vitro Cdk5-mediated PPARγ Phosphorylation Assay
Objective: To determine the ability of a compound to inhibit the phosphorylation of PPARγ by Cdk5.
Materials:
-
Recombinant human PPARγ protein.
-
Active Cdk5/p25 kinase complex.
-
[γ-32P]ATP.
-
Test compounds (this compound, rosiglitazone).
-
Kinase reaction buffer.
-
SDS-PAGE gels and autoradiography equipment.
Procedure:
-
Pre-incubate recombinant PPARγ with the test compound or vehicle control.
-
Initiate the kinase reaction by adding the Cdk5/p25 complex and [γ-32P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the phosphorylated PPARγ by autoradiography and quantify the band intensity.
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating a novel insulin-sensitizing agent like this compound.
Caption: Preclinical evaluation workflow for insulin sensitizers.
Conclusion
The available data strongly suggest that this compound is a potent insulin-sensitizing agent with a superior safety profile compared to full PPARγ agonists like rosiglitazone. Its unique mechanism of inhibiting Cdk5-mediated PPARγ phosphorylation while only partially activating the receptor provides a clear rationale for its reduced side effects. Further clinical investigation is warranted to translate these promising preclinical findings into therapeutic benefits for patients with type 2 diabetes.
References
A Head-to-Head Comparison of GQ-16 and Pioglitazone: A New Generation of PPARγ Modulators
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic agents for type 2 diabetes and other metabolic disorders is continually evolving. While full agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), such as pioglitazone (B448), have been mainstays in clinical practice, their utility is often hampered by undesirable side effects like weight gain and fluid retention. This has spurred the development of a new class of selective PPARγ modulators (SPPARMs) that aim to dissociate the beneficial insulin-sensitizing effects from the adverse adipogenic effects. GQ-16 emerges as a promising candidate in this new generation. This guide provides a detailed head-to-head comparison of this compound and pioglitazone, summarizing key experimental data and methodologies to inform preclinical and clinical research.
Mechanism of Action: A Tale of Two Agonists
Both this compound and pioglitazone exert their effects primarily through the nuclear receptor PPARγ, a master regulator of adipogenesis, glucose homeostasis, and lipid metabolism. However, their modes of interaction and downstream signaling consequences differ significantly.
Pioglitazone , a member of the thiazolidinedione (TZD) class, is a full agonist of PPARγ.[1] Upon binding, it robustly activates the receptor, leading to the transcription of a broad range of target genes involved in insulin (B600854) signaling and lipid storage. Pioglitazone also possesses some weak affinity for PPARα.[1]
This compound , on the other hand, is a novel partial agonist of PPARγ.[2][3] A key differentiator in its mechanism is the potent inhibition of Cyclin-Dependent Kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at serine 273 .[2][3] This phosphorylation is a recently discovered mechanism linked to the insulin-sensitizing effects of PPARγ ligands, independent of classical transcriptional agonism. By selectively blocking this phosphorylation, this compound is proposed to achieve insulin sensitization while minimizing the activation of genes associated with adipogenesis and its related side effects.[2][3]
dot
Figure 1. Simplified signaling pathways of Pioglitazone and this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for a direct comparison of this compound and pioglitazone. It is important to note that direct head-to-head studies for all parameters are limited. Where direct comparative data for pioglitazone is unavailable, data for the structurally similar TZD, rosiglitazone, is included for context and clearly indicated.
Table 1: In Vitro Biological Activity
| Parameter | This compound | Pioglitazone | Rosiglitazone (for comparison) | Reference |
| PPARγ Binding Affinity (Ki) | 160 nM | - | - | [2] |
| PPARγ Activation (EC50) | Partial Agonist | 690 nM (Full Agonist) | Full Agonist | [2][4] |
| Cdk5-mediated PPARγ Phosphorylation Inhibition | Effective inhibitor | - | Half-maximal effects between 20-200 nM | [2][5] |
Data for Pioglitazone's Ki and direct IC50 for Cdk5-mediated phosphorylation inhibition were not available in the reviewed literature.
Table 2: Effects on Adipogenesis and Gene Expression
| Parameter | This compound | Pioglitazone/Rosiglitazone | Reference |
| Adipogenesis in vitro (3T3-L1 cells) | Modest/Reduced potential | Strong induction | [2] |
| Gene Expression (3T3-L1 adipocytes) | Changed expression of 89 genes | Rosiglitazone changed expression of 1156 genes | [6] |
Table 3: In Vivo Efficacy in Preclinical Models
| Parameter | This compound | Pioglitazone | Reference |
| Model | Diet-induced obese mice | Diet-induced obese mice | [2] |
| Dose | 20 mg/kg/day | Not directly compared | [2] |
| Effect on Insulin Sensitivity | Improved | Improved | [2] |
| Effect on Body Weight | No significant increase | Associated with weight gain | [2] |
| Effect on Visceral Adiposity | Decreased | - | [7] |
| Induction of Thermogenic Genes in WAT | Increased | Not typically observed | [7] |
Direct head-to-head in vivo studies comparing this compound and pioglitazone at equivalent doses were not identified in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to characterize this compound and pioglitazone.
PPARγ Transactivation Assay
This assay quantifies the ability of a compound to activate PPARγ-mediated gene transcription.
dot
Figure 2. Workflow for a PPARγ transactivation assay.
Protocol Summary:
-
Cell Culture and Transfection: HEK293T or a similar cell line is cultured and transiently transfected with two plasmids: one expressing the PPARγ protein and another containing a luciferase reporter gene under the control of a PPARγ response element (PPRE).
-
Compound Treatment: The transfected cells are then incubated with varying concentrations of the test compound (this compound or pioglitazone).
-
Luciferase Assay: After an appropriate incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is directly proportional to the level of PPARγ activation.
-
Data Analysis: The results are typically plotted as a dose-response curve to determine the EC50 value, which is the concentration of the compound that elicits a half-maximal response.
In Vitro Adipogenesis Assay
This assay assesses the potential of a compound to induce the differentiation of preadipocytes into mature, lipid-accumulating adipocytes.
dot
Figure 3. Workflow for an in vitro adipogenesis assay.
Protocol Summary:
-
Cell Culture: 3T3-L1 preadipocytes are cultured in a growth medium until they reach confluence.
-
Induction of Differentiation: Two days post-confluence, the growth medium is replaced with a differentiation medium containing a standard adipogenic cocktail (e.g., insulin, dexamethasone, and IBMX) and the test compound (this compound or pioglitazone).
-
Maturation: The cells are maintained in culture for several days, with the medium being replaced with an insulin-containing medium to promote maturation.
-
Staining and Quantification: After 7-10 days, the cells are fixed and stained with Oil Red O, a lipid-soluble dye that stains the neutral triglycerides and lipids in the mature adipocytes. The extent of adipogenesis can be quantified by extracting the dye and measuring its absorbance.
Cdk5-Mediated PPARγ Phosphorylation Assay
This assay determines the ability of a compound to inhibit the phosphorylation of PPARγ by Cdk5.
dot
Figure 4. Workflow for a Cdk5-mediated PPARγ phosphorylation assay.
Protocol Summary:
-
Reaction Setup: Recombinant full-length PPARγ protein is incubated with the test compound (this compound or pioglitazone) in a kinase buffer.
-
Enzyme Addition: Active Cdk5/p25 enzyme complex and ATP are added to initiate the phosphorylation reaction.
-
Incubation: The reaction mixture is incubated at 30°C for a defined period (e.g., 30 minutes).
-
Detection: The reaction is terminated, and the samples are resolved by SDS-PAGE. The level of phosphorylated PPARγ is detected by Western blotting using an antibody specific for phospho-Ser273 PPARγ. Total PPARγ levels are also measured as a loading control.
-
Quantification: The band intensities are quantified to determine the extent of inhibition of phosphorylation by the test compound.
Conclusion and Future Directions
This compound represents a significant advancement in the field of PPARγ modulation. Its unique mechanism of action, characterized by partial agonism and potent inhibition of Cdk5-mediated phosphorylation, allows for the separation of the desirable insulin-sensitizing effects from the adverse adipogenic side effects associated with full agonists like pioglitazone. The preclinical data summarized in this guide strongly support the potential of this compound as a safer and more targeted therapeutic for type 2 diabetes and other metabolic diseases.
Further head-to-head preclinical studies directly comparing this compound and pioglitazone across a range of doses and in various animal models of metabolic disease are warranted to fully elucidate their comparative efficacy and safety profiles. Ultimately, well-designed clinical trials will be necessary to translate the promising preclinical findings for this compound into tangible benefits for patients. The continued exploration of SPPARMs like this compound holds the promise of delivering more refined and effective treatments for metabolic disorders.
References
- 1. The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Peroxisome Proliferator-activated Receptor γ (PPARγ) Ligand, Promotes Insulin Sensitization without Weight Gain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel peroxisome proliferator-activated receptor γ (PPARγ) ligand, promotes insulin sensitization without weight gain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pioglitazone hydrochloride | PPARγ | Tocris Bioscience [tocris.com]
- 5. Anti-Diabetic Actions of a Non-Agonist PPARγ Ligand Blocking Cdk5-Mediated Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PPARγ partial agonist this compound strongly represses a subset of genes in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a TZD-Derived Partial PPARγ Agonist, Induces the Expression of Thermogenesis-Related Genes in Brown Fat and Visceral White Fat and Decreases Visceral Adiposity in Obese and Hyperglycemic Mice | PLOS One [journals.plos.org]
Differential Effects of GQ-16 and Rosiglitazone on Weight Gain: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic effects of two peroxisome proliferator-activated receptor γ (PPARγ) agonists, GQ-16 and rosiglitazone (B1679542), with a specific focus on their differential impact on body weight. While both compounds demonstrate efficacy in improving insulin (B600854) sensitivity, their profiles diverge significantly concerning adipogenesis and weight gain, positioning this compound as a potentially safer therapeutic alternative. This guide synthesizes key experimental data, outlines detailed methodologies, and visualizes the underlying molecular pathways to facilitate a comprehensive understanding.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies comparing the effects of this compound and rosiglitazone on body weight and related metabolic parameters in mouse models of obesity and diabetes.
Table 1: Effects on Body Weight and Adiposity
| Parameter | Vehicle (Control) | Rosiglitazone | This compound | Reference |
| Change in Body Weight | Baseline | Significant Increase | No Significant Change | [1][2] |
| Epididymal Fat Mass | High | Increased | Reduced | [3] |
| Inguinal Fat Mass | High | Increased | No Significant Change | [3] |
| Fat Mass (vs. Rosiglitazone) | N/A | Higher | Significantly Decreased | [2][4] |
Table 2: Effects on Food Intake, Energy Expenditure, and Fluid Retention
| Parameter | Vehicle (Control) | Rosiglitazone | This compound | Reference |
| Food Intake | No Change | No Significant Change | No Significant Change | [1][2] |
| Energy Expenditure (Heat) | Baseline | No Significant Change | No Significant Change | [1][2] |
| Hematocrit (Indicator of Edema) | Unchanged | Significant Hemodilution | Unchanged | [1][2] |
Mechanism of Action: Differential PPARγ Modulation
Both this compound and rosiglitazone exert their therapeutic effects by targeting PPARγ, a nuclear receptor that plays a central role in adipogenesis and glucose metabolism.[5][6] However, their distinct modes of interaction with PPARγ lead to different physiological outcomes.
Rosiglitazone is a full agonist of PPARγ.[7] Its robust activation of the receptor promotes the differentiation of preadipocytes into mature fat cells and enhances the storage of fatty acids, contributing to weight gain.[8][9] This full activation is also associated with fluid retention (edema), another factor contributing to increased body weight.[1][6]
In contrast, this compound is a partial agonist of PPARγ.[1][10] It binds to PPARγ in a unique manner that stabilizes the β-sheet region of the receptor, effectively inhibiting the Cdk5-mediated phosphorylation of PPARγ at Ser-273.[1][10][11] This inhibition is a key mechanism for improving insulin sensitivity, independent of strong classical agonism and robust adipogenesis.[1][10] Consequently, this compound promotes insulin sensitization with minimal impact on weight gain and without causing edema.[1][12]
Signaling Pathway Diagrams
References
- 1. This compound, a Novel Peroxisome Proliferator-activated Receptor γ (PPARγ) Ligand, Promotes Insulin Sensitization without Weight Gain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a TZD-Derived Partial PPARγ Agonist, Induces the Expression of Thermogenesis-Related Genes in Brown Fat and Visceral White Fat and Decreases Visceral Adiposity in Obese and Hyperglycemic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rosiglitazone - Wikipedia [en.wikipedia.org]
- 6. Rosiglitazone (Avandia) [ebmconsult.com]
- 7. benchchem.com [benchchem.com]
- 8. Rosiglitazone (BRL49653), a PPARgamma-selective agonist, causes peroxisome proliferator-like liver effects in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rosiglitazone-Induced Weight Gain [clinicaltrials.stanford.edu]
- 10. This compound, a novel peroxisome proliferator-activated receptor γ (PPARγ) ligand, promotes insulin sensitization without weight gain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Selective modulator of nuclear receptor PPARγ with reduced adipogenic potential ameliorates experimental nephrotic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Unique Binding of GQ-16 to PPARγ: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonists is evolving, with a growing emphasis on developing selective modulators that offer therapeutic benefits for type 2 diabetes while minimizing adverse effects like weight gain and edema. GQ-16, a novel thiazolidinedione (TZD) derivative, has emerged as a promising candidate due to its unique interaction with PPARγ, distinguishing it from classical full agonists such as rosiglitazone (B1679542). This guide provides a comprehensive comparison of this compound's binding mode and functional activity with other PPARγ ligands, supported by experimental data and detailed protocols.
Distinct Binding Orientation of this compound
Structural and biophysical studies have revealed that this compound binds to the PPARγ ligand-binding domain (LBD) in a manner distinct from traditional full agonists. Unlike rosiglitazone, which binds in a perpendicular fashion to helix 3 of the LBD and makes direct contact with helix 12, this compound adopts a north-south orientation, running parallel to helix 3.[1][2] Crucially, this compound does not form direct hydrogen bonds with helix 12, a hallmark of TZD-based full agonists.[1][2] This unique binding pose is believed to be a key determinant of its partial agonist activity.
Furthermore, hydrogen/deuterium exchange (HDX) studies have shown that while both this compound and rosiglitazone stabilize the overall receptor, this compound more strongly protects the β-sheet and helix 3 regions from exchange.[1] This differential stabilization is thought to be responsible for this compound's potent inhibition of Cdk5-mediated phosphorylation of serine 273 (Ser273) on PPARγ, a key event linked to insulin (B600854) sensitization, independent of classical agonism.[1]
Comparative Analysis of PPARγ Ligands
The unique binding of this compound translates into a distinct pharmacological profile compared to full agonists like rosiglitazone and other partial agonists.
Binding Affinity and Potency
| Ligand | Type | Binding Affinity (Ki) | Potency (EC50) | Source |
| This compound | Partial Agonist | 160 nM | ~33% of Rosiglitazone's maximal activation | |
| Rosiglitazone | Full Agonist | Not specified in direct comparison | 60 nM | [3][4] |
| MRL-24 | Partial Agonist | Not specified in direct comparison | 2 nM (in COS-1 cells) | [5] |
| PA-082 | Partial Agonist | Not specified in direct comparison | Not specified in direct comparison | [6] |
Note: The binding affinities and potencies are sourced from different studies and may not be directly comparable due to variations in experimental conditions.
Functional Outcomes
| Feature | This compound | Rosiglitazone | MRL-24 and PA-082 |
| Adipogenesis | Reduced potential | High | Reported to dissociate insulin sensitization from weight gain |
| Insulin Sensitization | Promotes | Promotes | Promotes |
| Weight Gain | Does not elicit | Elicits | Reported to not cause weight gain |
| Inhibition of Cdk5-mediated Phosphorylation | Effective inhibitor | Effective inhibitor | MRL-24 is a potent inhibitor |
Experimental Protocols
Competitive Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound for PPARγ.
-
Reagents and Materials:
-
Purified recombinant PPARγ Ligand Binding Domain (LBD)
-
Radiolabeled ([³H]) or fluorescently labeled known PPARγ ligand (e.g., [³H]-rosiglitazone)
-
Test compound (e.g., this compound)
-
Scintillation vials and fluid (for radioligand assay) or microplates (for fluorescence assay)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM MgCl₂)
-
-
Procedure:
-
A constant concentration of purified PPARγ LBD and the labeled ligand are incubated in the assay buffer.
-
Increasing concentrations of the unlabeled test compound are added to the mixture.
-
The reaction is incubated to reach equilibrium.
-
The amount of bound labeled ligand is measured. For a radioligand assay, this is typically done by separating the bound from the free ligand (e.g., via filtration) and measuring the radioactivity using a scintillation counter. For a fluorescence-based assay, a change in fluorescence polarization or intensity is measured.
-
The concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand (IC50) is determined by non-linear regression analysis.
-
The Ki is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.
-
Adipocyte Differentiation Assay (Oil Red O Staining)
This protocol quantifies the extent of adipogenesis in a cell culture model, such as 3T3-L1 preadipocytes.
-
Cell Culture and Differentiation:
-
Plate 3T3-L1 preadipocytes in a multi-well plate and grow to confluence.
-
Induce differentiation by treating the cells with a differentiation cocktail containing insulin, dexamethasone, and IBMX.
-
After 2-3 days, replace the induction medium with a maintenance medium containing insulin and the test compounds (e.g., this compound, rosiglitazone) or vehicle control.
-
Continue to culture for several days, replacing the medium every 2-3 days, until mature adipocytes with visible lipid droplets are formed.
-
-
Oil Red O Staining:
-
Wash the differentiated cells with phosphate-buffered saline (PBS).
-
Fix the cells with 10% formalin in PBS for at least 1 hour.
-
Wash the fixed cells with water and then with 60% isopropanol.
-
Stain the cells with a freshly prepared Oil Red O working solution (0.21% Oil Red O in 60% isopropanol) for 10-20 minutes at room temperature.
-
Wash the cells extensively with water to remove unbound stain.
-
-
Quantification:
-
Visually inspect and photograph the stained cells under a microscope.
-
To quantify the lipid accumulation, elute the Oil Red O stain from the cells using 100% isopropanol.
-
Measure the absorbance of the eluted dye at a wavelength of 490-520 nm using a spectrophotometer.
-
Compare the absorbance values between different treatment groups to determine the relative extent of adipogenesis.
-
Luciferase Reporter Assay for PPARγ Activation
This assay measures the ability of a compound to activate PPARγ-mediated gene transcription.
-
Cell Culture and Transfection:
-
Seed a suitable cell line (e.g., HEK293T) in a multi-well plate.
-
Co-transfect the cells with two plasmids:
-
An expression vector for a fusion protein of the GAL4 DNA-binding domain and the PPARγ LBD.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS).
-
-
A control plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compounds (e.g., this compound, rosiglitazone) or vehicle control.
-
Incubate the cells for another 24 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells and measure the firefly luciferase activity using a luminometer and a luciferase assay reagent.
-
If a Renilla luciferase control was used, measure its activity as well.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Plot the fold activation of luciferase activity relative to the vehicle control against the compound concentration to generate a dose-response curve and determine the EC50 value.
-
Visualizing the Molecular Interactions and Pathways
To better understand the mechanisms discussed, the following diagrams illustrate the binding modes, experimental workflow, and signaling pathways.
Caption: Comparative binding modes of this compound and Rosiglitazone to the PPARγ LBD.
Caption: Workflow for characterizing PPARγ ligands.
Caption: PPARγ signaling: Classical vs. Alternative (this compound mediated) pathways.
References
Assessing the Long-Term Safety Profile of GQ-16 Compared to Thiazolidinediones (TZDs): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic agents for type 2 diabetes and other metabolic disorders is continually evolving, with a significant focus on maximizing efficacy while ensuring a favorable long-term safety profile. Thiazolidinediones (TZDs), potent insulin (B600854) sensitizers, have been a cornerstone of treatment but are associated with a range of adverse effects. This has spurred the development of next-generation peroxisome proliferator-activated receptor-gamma (PPARγ) modulators, such as GQ-16, a partial agonist designed to retain therapeutic benefits while mitigating the risks associated with full PPARγ activation. This guide provides an objective comparison of the long-term safety profiles of this compound and traditional TZDs, based on available preclinical and clinical data.
Executive Summary
Thiazolidinediones (TZDs), including pioglitazone (B448) and rosiglitazone (B1679542), are effective in improving insulin sensitivity but their long-term use is linked to significant safety concerns, including congestive heart failure, weight gain, fluid retention, and an increased risk of bone fractures.[1][2][3][4][5][6] this compound, a TZD-derivative and partial PPARγ agonist, has demonstrated comparable anti-diabetic efficacy to rosiglitazone in preclinical studies.[7][8] Notably, these animal studies suggest that this compound does not induce weight gain or edema, common side effects associated with full PPARγ agonists.[7][8] However, it is crucial to underscore that long-term safety data for this compound in humans is not currently available , as the compound is still in the preclinical or early clinical stages of development. Therefore, this comparison is based on the well-documented long-term safety profile of TZDs and the promising, yet preliminary, preclinical safety findings for this compound.
Quantitative Data Comparison
The following table summarizes the known long-term adverse effects of TZDs based on extensive clinical data and the reported preclinical safety findings for this compound.
| Adverse Effect | Thiazolidinediones (TZDs) | This compound (preclinical data) |
| Congestive Heart Failure | Increased risk, particularly in patients with underlying cardiac conditions.[1][2][4] | Not reported in animal studies; preclinical studies suggest an absence of edema, a precursor to heart failure.[7] |
| Weight Gain | Common and dose-related, primarily due to fluid retention and increased adiposity.[1][2][6][8] | Did not elicit weight gain in mouse models; shown to decrease visceral adiposity.[7][8] |
| Edema (Fluid Retention) | A well-documented side effect, occurring in a significant percentage of patients.[1][3][4] | Not observed in preclinical animal studies.[7] |
| Bone Fractures | Increased risk, particularly in women with long-term use. | No data available. |
| Hepatotoxicity | While rare with current TZDs, liver function monitoring is recommended.[5] | Preclinical studies in mice showed a decrease in liver triglyceride content. |
| Bladder Cancer | A possible increased risk has been noted with pioglitazone.[2] | No data available. |
Signaling Pathways and Mechanism of Action
TZDs and this compound both exert their effects through the modulation of PPARγ, a nuclear receptor that plays a critical role in adipogenesis and glucose metabolism. However, their distinct modes of interaction with the receptor are thought to underlie their different safety profiles.
Full agonists like TZDs robustly activate PPARγ, leading to the transcription of a wide array of genes. While this strong activation is responsible for their potent insulin-sensitizing effects, it is also linked to the adverse effects of increased adipogenesis and fluid retention.
This compound, as a partial agonist, is designed to selectively modulate PPARγ activity. It is an effective inhibitor of Cdk5-mediated phosphorylation of PPARγ, a key mechanism for its anti-diabetic effects, while only weakly stabilizing the helix 12 in the receptor's active conformation.[7] This differential activation is hypothesized to dissociate the desired insulin sensitization from the unwanted side effects.
References
- 1. PPAR-γ Partial Agonists in Disease-Fate Decision with Special Reference to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long‐Term Efficacy and Safety of Guselkumab, a Monoclonal Antibody Specific to the p19 Subunit of Interleukin‐23, Through Two Years: Results From a Phase III, Randomized, Double‐Blind, Placebo‐Controlled Study Conducted in Biologic‐Naive Patients With Active Psoriatic Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPARγ and its ligands: therapeutic implications in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 5. Long-Term Safety of Guselkumab in Patients with Psoriatic Disease: An Integrated Analysis of Eleven Phase II/III Clinical Studies in Psoriasis and Psoriatic Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Minireview: Challenges and Opportunities in Development of PPAR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel peroxisome proliferator-activated receptor γ (PPARγ) ligand, promotes insulin sensitization without weight gain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a TZD-Derived Partial PPARγ Agonist, Induces the Expression of Thermogenesis-Related Genes in Brown Fat and Visceral White Fat and Decreases Visceral Adiposity in Obese and Hyperglycemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling GQ-16
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount for ensuring laboratory safety and experimental integrity. This document provides essential safety protocols and logistical plans for the handling and disposal of GQ-16 (CAS 870554-67-9), a partial agonist for Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2] While this compound is not classified as hazardous according to the Globally Harmonized System (GHS), adherence to standard laboratory safety procedures is crucial due to its nature as a research chemical with potentially unknown long-term effects.[3]
Immediate Safety and Handling Precautions
Engineering Controls: It is recommended to handle this compound in a well-ventilated laboratory environment. For procedures that may generate dust or aerosols, a certified chemical fume hood is advisable to minimize inhalation exposure.
Personal Protective Equipment (PPE): A comprehensive assessment of the specific experimental conditions should be conducted to determine the appropriate level of PPE.[4] However, the following are recommended as a minimum standard for handling this compound:
-
Eye Protection: Safety glasses with side shields are required to protect against splashes or airborne particles.[5][6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn to prevent skin contact. It is important to consult the glove manufacturer's compatibility chart for specific breakthrough times, although for a non-hazardous compound, standard nitrile gloves are generally sufficient for incidental contact.[5][7]
-
Body Protection: A standard laboratory coat should be worn to protect clothing and skin.[8]
-
Respiratory Protection: Under normal handling conditions with adequate ventilation, respiratory protection is not required. If significant aerosolization is anticipated, a risk assessment should be performed to determine if a respirator is necessary.[8]
Quantitative Data Summary
The following table summarizes the key identification and safety metrics for this compound.[3]
| Property | Value |
| Chemical Name | 5Z-[(5-bromo-2-methoxyphenyl)methylene]-3-[(4-methylphenyl)methyl]-2,4-thiazolidinedione |
| CAS Number | 870554-67-9 |
| Molecular Formula | C₁₉H₁₆BrNO₃S |
| Molecular Weight | 418.3 g/mol |
| GHS Classification | Not classified as hazardous |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 |
| HMIS-Ratings | Health: 0, Fire: 0, Reactivity: 0 |
Experimental Protocols
First Aid Measures: In the event of exposure, the following first aid measures should be taken:[3]
-
After Inhalation: Move the individual to fresh air. If any symptoms arise, consult a physician.
-
After Skin Contact: While the product is not generally irritating, wash the affected area with soap and water.
-
After Eye Contact: Rinse the opened eye for several minutes under running water.
-
After Swallowing: If symptoms persist, seek medical attention.
Spill Response: For minor spills, the material should be mechanically picked up and placed in a suitable container for disposal.[3] Ensure the area is cleaned thoroughly. For larger spills, follow your institution's established spill response protocol.
Operational and Disposal Plans
Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[3] Follow the specific storage temperature recommendations provided by the supplier, which may include storage at -20°C or -80°C for long-term stability.[9]
Disposal: All waste materials contaminated with this compound, including unused product, contaminated consumables (e.g., pipette tips, gloves), and spill cleanup materials, should be disposed of as chemical waste. Do not dispose of this compound down the drain or in the regular trash.[3] Waste should be collected in a clearly labeled, sealed container and disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Mandatory Visualization
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. Personal Protective Equipment – Lab Safety [ehs.lbl.gov]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
